ER degrader 9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C40H48N4O2 |
|---|---|
Molecular Weight |
616.8 g/mol |
IUPAC Name |
(Z)-2-[4-[[1-[4-[(1R,2S)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenyl]piperidin-4-yl]methyl]piperazine-1-carbonyl]-4,4-dimethylpent-2-enenitrile |
InChI |
InChI=1S/C40H48N4O2/c1-40(2,3)26-33(27-41)39(46)44-23-21-42(22-24-44)28-29-17-19-43(20-18-29)34-12-9-31(10-13-34)38-36(30-7-5-4-6-8-30)15-11-32-25-35(45)14-16-37(32)38/h4-10,12-14,16,25-26,29,36,38,45H,11,15,17-24,28H2,1-3H3/b33-26-/t36-,38+/m1/s1 |
InChI Key |
KDDPBOJCHHHQHK-URQGMKRLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of ER Degrader 9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of ER degrader 9, a novel therapeutic agent in development for estrogen receptor-positive (ER+) breast cancer. This document details its molecular interactions, downstream cellular effects, and the experimental protocols used for its characterization, supported by quantitative data and visual diagrams of key processes.
Introduction: A Dual-Targeting PROTAC Approach
This compound, also known as PROTAC ERα Degrader-9 or compound 18c, is a bifunctional molecule belonging to the class of Proteolysis-Targeting Chimeras (PROTACs)[1][2]. It represents a significant advancement in endocrine therapy by simultaneously targeting two key proteins involved in the progression of ER+ breast cancer: Estrogen Receptor alpha (ERα) and Aromatase (ARO)[2]. By harnessing the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), this compound induces the degradation of these proteins rather than merely inhibiting them[3][4]. This degradation-based approach offers a promising strategy to overcome the resistance mechanisms that often develop against traditional endocrine therapies like selective estrogen receptor modulators (SERMs) and aromatase inhibitors[5][6].
PROTACs are designed as heterobifunctional molecules, featuring two distinct ligands connected by a chemical linker[3][7]. In the case of this compound, one ligand binds to ERα and Aromatase, while the other recruits an E3 ubiquitin ligase[2]. This dual-targeting and degradation mechanism has shown efficacy in preclinical models, including those with mutations in the ESR1 gene that confer resistance to other treatments[2].
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary mechanism of action for this compound involves co-opting the cell's natural protein degradation pathway. This process can be broken down into several key steps:
-
Ternary Complex Formation: this compound acts as a molecular bridge, simultaneously binding to its target proteins (ERα or Aromatase) and an E3 ubiquitin ligase enzyme. This forms a transient ternary complex[3][7].
-
Ubiquitination: Once in proximity within the ternary complex, the E3 ligase facilitates the transfer of multiple ubiquitin molecules from ubiquitin-conjugating enzymes (E2) onto the target protein. This process, known as polyubiquitination, marks the target protein for destruction[3][8].
-
Proteasomal Degradation: The polyubiquitinated ERα or Aromatase is then recognized by the 26S proteasome, a large protein complex that functions as the cell's primary non-lysosomal protein degradation machinery[6][8]. The proteasome unfolds and degrades the tagged protein into small peptides[3].
-
Catalytic Cycle and Release: After the target protein is degraded, this compound and the E3 ligase are released and can engage with another target protein molecule, enabling a single PROTAC molecule to induce the degradation of multiple target proteins in a catalytic fashion[3].
This induced degradation leads to a profound and sustained reduction in the total cellular levels of ERα and Aromatase.
Downstream Cellular Consequences
The degradation of ERα disrupts the estrogen signaling pathway, a critical driver for the growth of ER+ breast cancer cells[5]. This leads to several significant downstream effects:
-
Inhibition of Gene Transcription: The reduction in ERα levels prevents the transcription of estrogen-responsive genes that are essential for cell proliferation and survival, such as ESR1 and MYC[2].
-
Cell Cycle Arrest: this compound has been shown to arrest the cell cycle at the G2/M phase in cancer cells[2].
-
Induction of Apoptosis: By disrupting key survival signaling, this compound ultimately induces programmed cell death (apoptosis) in ER+ breast cancer cells[2].
The dual degradation of Aromatase further enhances the therapeutic effect by reducing the local production of estrogen, the ligand that activates ERα.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various biochemical and cell-based assays. The following table summarizes the key performance metrics reported in the literature.
| Parameter | Cell Line / Target | Value | Reference |
| Binding Affinity (Ki) | Estrogen Receptor α (ERα) | 0.25 µM | [2] |
| Aromatase Inhibition (IC₅₀) | Aromatase (ARO) | 4.6 µM | [2] |
| Proliferation Inhibition (IC₅₀) | MCF-7 (Wild-Type) | 0.54 µM | [2] |
| MCF-7 (ERα Mutant) | 0.075 µM | [2] | |
| MCF-7 D538G (ERα Mutant) | 0.31 µM | [2] | |
| MCF-7 Y537S (ERα Mutant) | 2.3 µM | [2] | |
| Degradation Concentration (DC₅₀) | MCF-7 | ≤10 nM | [1] |
Detailed Experimental Protocols
The characterization of this compound relies on a suite of standard and specialized molecular biology techniques. Detailed protocols for the key assays are provided below.
Western Blotting for ERα Degradation Quantification
This protocol is used to measure the reduction in ERα protein levels following treatment with this compound.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (10%) and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-ERα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours)[9].
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes[10]. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Extraction: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris[10][11]. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions[10].
-
SDS-PAGE and Western Blotting:
-
Load 15-20 µg of protein from each sample onto a 10% SDS-PAGE gel[10][12].
-
Transfer the separated proteins to a PVDF membrane[10].
-
Block the membrane with blocking buffer for 1 hour at room temperature[10].
-
Incubate the membrane with primary anti-ERα antibody overnight at 4°C[10].
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature[10].
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system[10].
-
-
Data Analysis: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control. Quantify the band intensities for ERα and β-actin. Normalize the ERα signal to the loading control and express the results as a percentage of the vehicle-treated control to determine the extent of degradation[13].
Cell Viability Assay (CCK-8/MTT)
This protocol measures the effect of this compound on cell proliferation and cytotoxicity to determine its IC₅₀ value.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight[13].
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control (DMSO) for the desired duration (e.g., 72 hours)[10][13].
-
Reagent Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C[10]. For an MTT assay, add MTT reagent and incubate for 2-4 hours to allow formazan (B1609692) crystal formation, followed by the addition of a solubilizing agent[13][14].
-
Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 590 nm for MTT using a microplate reader[10][14].
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control. Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC₅₀ value[13].
Co-Immunoprecipitation (Co-IP) for Ternary Complex Analysis
This protocol can be adapted to demonstrate the interaction between ERα, the degrader, and the E3 ligase.
Materials:
-
Treated cell lysates (as prepared for Western Blotting, but using a non-denaturing Co-IP lysis buffer)
-
Primary antibody for ERα (for immunoprecipitation)
-
Primary antibody for the E3 ligase (for Western blotting)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer and Elution buffer
Procedure:
-
Lysate Preparation: Treat cells with this compound or vehicle control. Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions[10]. Quantify the protein concentration.
-
Immunoprecipitation:
-
Washing: Collect the beads using a magnetic stand or centrifugation. Wash the beads three to five times with Co-IP wash buffer to remove non-specifically bound proteins[10][15].
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer[10][15].
-
Western Blot Analysis: Run the eluted samples on an SDS-PAGE gel and perform a Western blot as described previously. Probe the membrane with a primary antibody against the specific E3 ligase recruited by the degrader to verify its presence in the complex pulled down with ERα[10].
Mandatory Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key mechanisms and workflows.
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for a cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. protacerdegraders.com [protacerdegraders.com]
- 4. researchgate.net [researchgate.net]
- 5. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arvinas.com [arvinas.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. Autophagy regulates MK-2206-induced LDL receptor expression and cholesterol efflux pathways | PLOS One [journals.plos.org]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and Synthesis of a Dual-Targeting Estrogen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a novel Proteolysis Targeting Chimera (PROTAC), designated PROTAC ERα Degrader-9 (also referred to as compound 18c in its primary publication). This molecule represents a significant advancement in the field of targeted protein degradation for the treatment of estrogen receptor-positive (ER+) breast cancer. It is a first-in-class dual-targeting PROTAC designed to simultaneously degrade Estrogen Receptor Alpha (ERα) and inhibit the aromatase (ARO) enzyme. This dual mechanism of action aims to overcome the challenge of endocrine resistance in breast cancer by not only removing the primary driver of tumor growth, ERα, but also blocking the local synthesis of its ligand, estrogen. This document details the scientific rationale, synthesis, in vitro and in vivo efficacy, and the experimental protocols utilized in its characterization.
Introduction: The Rationale for a Dual-Targeting ERα Degrader
Estrogen receptor-positive (ER+) breast cancer accounts for a majority of breast cancer cases, and endocrine therapy is the cornerstone of its treatment.[1] These therapies typically involve either blocking the estrogen receptor with selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs), or by inhibiting estrogen production with aromatase inhibitors (AIs). However, the development of resistance to these therapies is a major clinical challenge.
PROTAC technology offers a novel therapeutic modality by hijacking the cell's ubiquitin-proteasome system to induce the degradation of target proteins. PROTAC ERα Degrader-9 was developed based on the hypothesis that a dual-targeting approach, which simultaneously degrades ERα and inhibits aromatase, could be more effective in overcoming endocrine resistance.[1] By depleting the cancer cell of both the receptor and its activating ligand, this molecule is designed to achieve a more profound and durable anti-tumor effect.
PROTAC ERα Degrader-9: Mechanism of Action
PROTAC ERα Degrader-9 is a heterobifunctional molecule composed of three key components: a ligand that binds to ERα, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] Upon entering a cancer cell, the molecule forms a ternary complex with ERα and the E3 ligase. This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome. In addition to this degradation activity, the ERα-binding moiety of the PROTAC also possesses aromatase inhibitory activity.
Quantitative Data Summary
The biological activity of PROTAC ERα Degrader-9 has been characterized through a series of in vitro and in vivo experiments. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Binding and Inhibitory Activity
| Parameter | Target | Value |
| Binding Affinity (Ki) | Estrogen Receptor α (ERα) | 0.25 μM |
| Estrogen Receptor β (ERβ) | >79 μM | |
| Inhibitory Concentration (IC50) | Aromatase (ARO) | 4.6 μM |
Data sourced from MedChemExpress product information, citing Xin L, et al. (2024).[2]
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Cell Line | Description | IC50 Value |
| MCF-7 | ER+ Breast Cancer (Wildtype) | 0.54 μM |
| MCF-7/EGFR | ER+ Mutant | 0.075 μM |
| MCF-7/D538G | ER+ Mutant | 0.31 μM |
| MCF-7/Y537S | ER+ Mutant | 2.3 μM |
Data sourced from MedChemExpress product information, citing Xin L, et al. (2024).[2]
Table 3: In Vivo Anti-tumor Efficacy
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) |
| MCF-7 Xenograft | PROTAC ERα Degrader-9 | Not Specified | Exhibits anti-tumor efficacy |
Information based on the abstract from Xin L, et al. (2024), specific TGI values were not available in the abstract.[1]
Synthesis of PROTAC ERα Degrader-9
The synthesis of PROTAC ERα Degrader-9 is a multi-step process involving the preparation of the ERα ligand, the E3 ligase ligand, and the linker, followed by their conjugation. The detailed synthetic scheme can be found in the supporting information of the primary publication by Xin et al. in the Journal of Medicinal Chemistry. The synthesis generally involves standard organic chemistry reactions such as amide bond formation, substitution reactions, and purification by chromatography.
Note: For the detailed, step-by-step synthesis protocol, readers are directed to the original publication: Xin L, et al., Discovery of Novel ERα and Aromatase Dual-Targeting PROTAC Degraders to Overcome Endocrine-Resistant Breast Cancer. J Med Chem. 2024 Jun 13;67(11):8913-8931.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize PROTAC ERα Degrader-9, based on standard laboratory procedures and the methods described in the primary literature.
Cell Culture
-
Cell Lines: MCF-7 (ER+, wildtype), MCF-7/EGFR, MCF-7/D538G, and MCF-7/Y537S (ER+, mutant) human breast cancer cell lines.
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis for ERα Degradation
This protocol is used to determine the extent of ERα protein degradation following treatment with the PROTAC.
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of PROTAC ERα Degrader-9 or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate with a primary antibody against ERα overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Proliferation Assay
This assay measures the effect of the degrader on cancer cell growth.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of PROTAC ERα Degrader-9 for 72 hours.
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Cell Cycle Analysis
This protocol determines the effect of the degrader on cell cycle progression.
-
Treatment: Treat cells with PROTAC ERα Degrader-9 for the desired time.
-
Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using appropriate software.
Quantitative Real-Time PCR (qPCR)
This method is used to measure the expression of ERα target genes.
-
Treatment and RNA Extraction: Treat cells with the degrader, then extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, the synthesized cDNA, and primers for the target genes (e.g., ESR1, MYC) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Run the reaction on a real-time PCR system. The relative gene expression is calculated using the ΔΔCt method.
In Vivo Xenograft Model
This model is used to assess the anti-tumor efficacy of the degrader in a living organism.
-
Animal Model: Female immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Subcutaneously inject MCF-7 cells mixed with Matrigel into the flank of the mice. Estrogen supplementation (e.g., estradiol (B170435) pellets) is required for MCF-7 tumor growth.[3][4]
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer PROTAC ERα Degrader-9 (e.g., by oral gavage or intraperitoneal injection) and vehicle control according to the desired dosing schedule.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry) to confirm target degradation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by PROTAC ERα Degrader-9 and the general workflow for its evaluation.
Conclusion
PROTAC ERα Degrader-9 is a promising novel therapeutic agent for ER+ breast cancer that leverages a dual mechanism of action to overcome endocrine resistance.[1] By simultaneously degrading ERα and inhibiting aromatase, it addresses both the receptor and ligand components of the estrogen signaling pathway. The data presented in this guide demonstrate its potent in vitro activity in both wildtype and mutant ER+ breast cancer cell lines and suggest its potential for in vivo efficacy. Further preclinical and clinical development of this and similar dual-targeting degraders is warranted to fully elucidate their therapeutic potential.
References
- 1. Discovery of Novel ERα and Aromatase Dual-Targeting PROTAC Degraders to Overcome Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice [ouci.dntb.gov.ua]
- 4. benthamdirect.com [benthamdirect.com]
ER Degrader 9: A Technical Guide to Target Engagement and Validation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation for confirming the target engagement and validating the efficacy of ER degrader 9, a potent bifunctional molecular glue designed to induce the degradation of the estrogen receptor (ER). Given the limited publicly available data specifically for "this compound," this guide will also draw upon the extensive research and established protocols for vepdegestrant (ARV-471), a leading clinical-stage oral PROTAC® ER degrader, to provide robust and detailed examples of experimental design and data presentation.
This compound has been identified as a potent estrogen receptor degrader with a half-maximal degradation concentration (DC50) of less than or equal to 10 nM in MCF-7 breast cancer cells[1][2]. As a bifunctional molecule, it is designed to simultaneously bind to the estrogen receptor and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the ER protein. This mechanism of action offers a promising therapeutic strategy for ER-positive breast cancers.
Core Concepts in ER Degrader Validation
The validation of an ER degrader like this compound involves a multi-faceted approach to unequivocally demonstrate its intended mechanism of action. This process typically follows a logical progression from confirming direct binding to the target protein within a cellular context to quantifying the selective degradation of that target and ultimately assessing its downstream functional consequences.
Key Validation Steps:
-
Target Engagement: Confirming that the degrader molecule physically interacts with the estrogen receptor within the complex environment of a living cell.
-
Protein Degradation: Quantifying the reduction in the total cellular levels of the estrogen receptor as a direct result of the degrader's activity.
-
Selectivity: Ensuring that the degrader specifically targets the intended protein (ERα and/or ERβ) with minimal off-target effects.
-
Functional Impact: Demonstrating that the degradation of the estrogen receptor leads to the desired biological outcome, such as the inhibition of cancer cell proliferation.
Quantitative Data Summary
The following tables summarize key quantitative metrics for ER degraders, using vepdegestrant (ARV-471) as a representative example due to the extensive availability of its preclinical data. These tables are intended to serve as a template for organizing and presenting data for this compound as it becomes available.
Table 1: In Vitro Degradation and Anti-proliferative Activity
| Compound | Cell Line | DC50 (ER Degradation) | IC50 (Proliferation) | Max Degradation (%) | Reference |
| This compound | MCF-7 | ≤10 nM | Not Available | Not Available | [1][2] |
| Vepdegestrant (ARV-471) | MCF-7 | Not Available | Not Available | ≥90% | [3] |
| Vepdegestrant (ARV-471) | ST941/HI (PDX model) | Not Available | Not Available | Not Available | [3] |
Table 2: In Vivo Target Engagement and Efficacy
| Compound | Model | Dose | ER Degradation (%) | Tumor Growth Inhibition (TGI) (%) | Reference |
| Vepdegestrant (ARV-471) | MCF-7 Xenograft | Not Specified | Near-complete | Robust | [4] |
| Vepdegestrant (ARV-471) | ER-driven Xenograft | Not Specified | Not Specified | Superior to fulvestrant | [4] |
| Vepdegestrant (ARV-471) | MCF-7 orthotopic xenograft | Not Specified | ≥90% | 87%-123% | [3] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for ER degraders like this compound involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Western Blotting for ER Degradation
This assay directly measures the decrease in ER protein levels following treatment with the degrader.
Materials:
-
MCF-7 cells (or other ER-positive cell line)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-ERα, anti-ERβ, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against ERα and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Apply ECL substrate and image the blot using a chemiluminescence imaging system. Quantify the band intensities for ERα relative to the loading control to determine the percentage of degradation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to assess target engagement in a cellular environment based on the principle of ligand-induced thermal stabilization of the target protein[5].
Materials:
-
Cells expressing the target protein
-
This compound
-
PBS
-
Lysis buffer
-
PCR tubes or multi-well plates
-
Thermal cycler
-
Reagents for protein quantification (e.g., Western blotting or ELISA)
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures in a thermal cycler.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble ER in the supernatant using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble ER as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify compound binding to a target protein using bioluminescence resonance energy transfer (BRET)[6].
Materials:
-
Cells engineered to express an ER-NanoLuc® fusion protein
-
NanoBRET™ tracer that binds to ER
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
Multi-well plates suitable for luminescence detection
-
Luminometer
Protocol:
-
Cell Plating: Plate the ER-NanoLuc® expressing cells in multi-well plates.
-
Compound and Tracer Addition: Add serial dilutions of this compound to the cells, followed by the addition of the NanoBRET™ tracer.
-
Incubation: Incubate the plate at 37°C to allow the binding to reach equilibrium.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the BRET signal using a luminometer.
-
Data Analysis: The BRET signal is inversely proportional to the amount of this compound bound to the ER. Plot the BRET ratio against the degrader concentration to determine the IC50 value for target engagement.
Logical Relationships in ER Degrader Validation
The validation of an ER degrader follows a hierarchical and logical progression, where each step builds upon the previous one to provide a comprehensive understanding of the molecule's activity.
This technical guide provides a foundational framework for the comprehensive evaluation of this compound. By employing the described experimental protocols and adhering to a logical validation workflow, researchers can robustly characterize the target engagement, degradation efficiency, and functional consequences of this promising therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arvinas and Pfizer Announce PROTAC® Protein Degrader ARV-471 Continues to Demonstrate Encouraging Clinical Benefit Rate in Patients with Locally Advanced or Metastatic ER+/HER2- Breast Cancer | Pfizer [pfizer.com]
- 5. benchchem.com [benchchem.com]
- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
The Emergence of Bifunctional Molecular Glues: A Technical Overview of ER Degrader 9's Impact on ER-Positive Breast Cancer Cells
For Immediate Release
This technical guide provides an in-depth analysis of ER degrader 9, a novel bifunctional molecular glue, and its effects on estrogen receptor-positive (ER+) breast cancer cells. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted protein degradation.
Introduction: Targeting the Engine of ER+ Breast Cancer
Estrogen receptor-positive (ER+) breast cancer remains the most prevalent subtype, where the estrogen receptor alpha (ERα) acts as a primary driver of tumor proliferation and survival. Endocrine therapies, which aim to disrupt ERα signaling, are the cornerstone of treatment. However, the efficacy of established therapies, such as selective estrogen receptor modulators (SERMs) and the selective estrogen receptor degrader (SERD) fulvestrant, can be limited by acquired resistance, often mediated by mutations in the ESR1 gene.
This has spurred the development of next-generation ER-targeting agents with superior potency and oral bioavailability. Among these, bifunctional molecular glues are emerging as a promising therapeutic modality. These molecules are designed to induce the degradation of target proteins by hijacking the cell's natural protein disposal machinery. This compound is a potent, novel bifunctional molecular glue designed to selectively eliminate ERα in cancer cells.
This compound: A Novel Bifunctional Molecular Glue
This compound (also referred to as compound 1) has been identified as a potent, bifunctional molecular glue that induces the degradation of the estrogen receptor.[1] Its mechanism of action involves engaging an E3 ubiquitin ligase and ERα simultaneously, leading to the ubiquitination and subsequent proteasomal degradation of the receptor. This approach offers the potential for a more profound and sustained inhibition of ER signaling compared to traditional antagonists.
The defining characteristic of this compound is its high potency in inducing ERα degradation. In the ER+ breast cancer cell line MCF-7, this compound demonstrates a half-maximal degradation concentration (DC50) of less than or equal to 10 nM.[1]
Quantitative Analysis of In Vitro Efficacy
The preclinical evaluation of novel ER degraders involves a battery of quantitative assays to determine their potency in degrading ERα and inhibiting cancer cell proliferation.
Estrogen Receptor α Degradation
The primary measure of an ER degrader's activity is its ability to reduce cellular ERα protein levels. This is typically quantified by Western blotting, and the DC50 value is determined.
| Compound | Cell Line | DC50 (nM) | Source |
| This compound | MCF-7 | ≤10 | [1] |
| Representative Potent Oral SERD (GDC-9545) | MCF-7 | 0.4 | |
| Representative ER PROTAC (ERD-308) | MCF-7 | 0.17 | |
| Representative ER PROTAC (ERD-308) | T47D | 0.43 |
Table 1: Comparative ERα Degradation Potency. Data for representative compounds are included for contextual comparison.
Anti-proliferative Activity
The ultimate goal of an ER degrader is to halt the proliferation of ER+ breast cancer cells. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting cell growth.
| Compound | Cell Line | IC50 (nM) | Source |
| Representative Potent Oral SERD (GDC-9545) | MCF-7 | 0.05 | |
| Representative ER PROTAC (ERD-148) | MCF-7 | 0.8 | |
| Representative ER PROTAC (ERD-148) | T47D (ESR1 WT) | Not Reported | |
| Representative ER PROTAC (ERD-148) | cY537S (ESR1 mutant) | 10.5 | |
| Representative ER PROTAC (ERD-148) | cD538G (ESR1 mutant) | 6.1 |
Table 2: Comparative Anti-proliferative Activity. As specific data for this compound is not publicly available, representative data from potent next-generation ER degraders are shown to illustrate the expected efficacy profile in wild-type and mutant ER cell lines.
Impact on Estrogen Receptor Target Gene Expression
The degradation of ERα by compounds like this compound is expected to lead to the downregulation of estrogen-responsive genes, which are critical for the growth and survival of ER+ breast cancer cells. Key target genes include pS2 (also known as TFF1) and GREB1. The change in mRNA expression of these genes upon treatment is typically measured by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
| Treatment | Target Gene | Fold Change vs. Vehicle | Cell Line | Source |
| Representative ER PROTAC (ERD-148) (10 nM) | GREB1 | Significant downregulation | MCF-7 | |
| Representative ER PROTAC (ERD-148) (10 nM) | GREB1 | Significant downregulation | cY537S | |
| Representative ER PROTAC (ERD-148) (10 nM) | GREB1 | Significant downregulation | cD538G |
Table 3: Representative Effect of a Potent ER Degrader on ER Target Gene Expression. This table illustrates the expected downstream effect of potent ER degradation on a key estrogen-regulated gene in both wild-type and mutant ER cell lines.
In Vivo Antitumor Efficacy
The therapeutic potential of an ER degrader is ultimately determined by its ability to inhibit tumor growth in vivo. This is commonly assessed using xenograft models, where human breast cancer cells are implanted into immunocompromised mice.
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition | Source |
| Representative Oral SERD (ZN-c5) | MCF-7 Orthotopic | 5 mg/kg, oral | 89% | |
| Representative Oral SERD (ZN-c5) | MCF-7 Orthotopic | 10 mg/kg, oral | 102% (regression) | |
| Representative Oral SERD (ZN-c5) | WHIM20 (ESR1 Y537S) | 40 mg/kg | 64% |
Table 4: Representative In Vivo Efficacy of a Potent Oral ER Degrader. This table provides an example of the expected antitumor activity of a potent, orally bioavailable ER degrader in preclinical models of ER+ breast cancer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are standard protocols for the key experiments described in this guide.
Cell Culture
-
MCF-7 Cells: These cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
T47D Cells: These cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 0.2 IU/mL bovine insulin. Culture conditions are the same as for MCF-7 cells.
Western Blot for ERα Degradation
-
Cell Treatment and Lysis: Seed ER+ breast cancer cells in 6-well plates. After 24 hours, treat with this compound or control at various concentrations for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate with a primary antibody against ERα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Perform densitometry analysis to quantify the band intensity of ERα relative to the loading control.
Cell Viability Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or control for 72-96 hours.
-
Viability Assessment: Use a commercially available cell viability reagent such as MTT or CellTiter-Glo, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data on a dose-response curve.
RT-qPCR for ER Target Gene Expression
-
Cell Treatment and RNA Isolation: Treat cells in 6-well plates with this compound or control as described for the Western blot protocol. Isolate total RNA using a suitable reagent like TRIzol.
-
RNA Quantification and Reverse Transcription: Determine the RNA concentration and purity using a spectrophotometer. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes (pS2/TFF1, GREB1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizing the Mechanism and Workflow
Diagrams are provided to illustrate the key biological pathways and experimental processes.
Conclusion
This compound represents a promising new approach in the targeted therapy of ER+ breast cancer. As a bifunctional molecular glue, it demonstrates high potency in degrading ERα in preclinical models. While further studies are required to fully elucidate its clinical potential, the data from analogous next-generation ER degraders suggest that this class of molecules holds significant promise for overcoming endocrine resistance and improving outcomes for patients with ER+ breast cancer. The methodologies and comparative data presented in this guide provide a framework for the continued investigation and development of novel ER-targeting therapeutics.
References
Navigating the Landscape of ER Degraders: A Technical Guide to "ER Degrader 9"
The pursuit of potent and effective estrogen receptor (ER) degraders is a cornerstone of therapeutic strategies for ER-positive breast cancer. The term "ER degrader 9" has been associated with multiple distinct investigational compounds, each with a unique pharmacological profile. This technical guide provides an in-depth analysis of three such molecules: a bifunctional molecular glue designated as This compound (compound 1) , a selective estrogen receptor degrader (SERD) known as GLL398 (compound 9) , and a dual-targeting PROTAC, PROTAC ERα Degrader-9 (Compound 18c) . This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, pharmacological data, and the experimental protocols used for their evaluation.
This compound (Compound 1): A Bifunctional Molecular Glue
This compound (compound 1) is described as a potent, bifunctional molecular glue designed to induce the degradation of the estrogen receptor.[1] Information on this compound primarily stems from patent literature, indicating its novelty and early stage of development.[1][2]
Mechanism of Action
As a bifunctional molecule, this compound is designed to simultaneously bind to the estrogen receptor and a component of the cellular protein degradation machinery, likely an E3 ubiquitin ligase.[2][3] This induced proximity facilitates the ubiquitination of the ER, marking it for degradation by the proteasome. This mechanism is characteristic of targeted protein degradation strategies.
Pharmacological Data
The primary quantitative data available for this compound (compound 1) is its degradation capacity in a relevant cancer cell line.
| Compound | Cell Line | Parameter | Value | Reference |
| This compound (compound 1) | MCF-7 | DC50 | ≤10 nM | [1] |
DC50: The concentration of the compound that results in 50% degradation of the target protein.
Experimental Protocols
Detailed experimental protocols for this compound (compound 1) are not extensively available in peer-reviewed literature. The following represents a generalized protocol for determining protein degradation via Western Blot, a standard method for such assessments.
Western Blot for ER Degradation:
-
Cell Culture and Treatment: MCF-7 cells are cultured in appropriate media and seeded in multi-well plates. Cells are then treated with varying concentrations of this compound (compound 1) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) assay or a similar method to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with a primary antibody specific for ERα. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the ERα band is quantified using densitometry software and normalized to the loading control. The DC50 value is calculated from the dose-response curve.
GLL398 (Compound 9): An Orally Bioavailable SERD
GLL398 is a selective estrogen receptor degrader (SERD) that has demonstrated potent antiestrogenic activity and ER degradation efficacy.[4][5] A key feature of GLL398 is its boron-modified triphenylethylene (B188826) structure, which contributes to its superior oral bioavailability compared to earlier SERDs.[5][6]
Mechanism of Action
GLL398 functions as a SERD, meaning it not only antagonizes the estrogen receptor but also induces its degradation. By binding to ERα, GLL398 alters the receptor's conformation, leading to its ubiquitination and subsequent degradation by the proteasome. This dual mechanism of action makes it a promising candidate for treating ER-positive breast cancer, including those resistant to other endocrine therapies.[4][7]
Pharmacological Data
GLL398 has been characterized through various in vitro and in vivo studies, yielding a range of quantitative pharmacological data.
| Parameter | Assay/Model | Value | Reference |
| Binding Affinity | |||
| IC50 (Wild-Type ERα) | FRET Binding Assay | 1.14 nM | [5] |
| IC50 (Y537S Mutant ERα) | Competitive Binding Assay | 29.5 nM | [6][8] |
| ERα Degradation | |||
| IC50 | MCF-7 Cells | 0.21 µM | [5] |
| Pharmacokinetics | |||
| AUC (Oral, Rat) | In vivo PK study | 36.9 µg·h/mL | [5] |
IC50: The concentration of a substance that inhibits a specific biological or biochemical function by 50%. FRET: Fluorescence Resonance Energy Transfer. AUC: Area Under the Curve.
Experimental Protocols
ERα Binding Assay (Fluorescence Resonance Energy Transfer - FRET):
-
Reagents: Recombinant human ERα protein, a fluorescently labeled estrogen ligand (e.g., fluorescein-estradiol), and a terbium-labeled anti-ERα antibody.
-
Assay Setup: The assay is performed in a microplate format. GLL398 is serially diluted and added to the wells.
-
Binding Reaction: The ERα protein, fluorescent ligand, and antibody are added to the wells containing GLL398 and incubated to allow for competitive binding.
-
FRET Measurement: The plate is read on a FRET-capable reader. The binding of the fluorescent ligand to the antibody-bound ERα results in a FRET signal. GLL398 competes with the fluorescent ligand, leading to a decrease in the FRET signal.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of FRET signal inhibition.
In Vivo Xenograft Tumor Model:
-
Cell Line and Animal Model: MCF-7 human breast cancer cells are used to establish xenograft tumors in ovariectomized female immunodeficient mice (e.g., nude mice). Estrogen pellets are implanted to support tumor growth.
-
Tumor Implantation: MCF-7 cells are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. GLL398 is administered orally at specified doses and schedules. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
PROTAC ERα Degrader-9 (Compound 18c): A Dual-Targeting Approach
PROTAC ERα Degrader-9 (Compound 18c) is a proteolysis-targeting chimera (PROTAC) with a unique dual-targeting mechanism. It is designed to not only degrade ERα but also to inhibit aromatase, the enzyme responsible for estrogen synthesis.[9][10] This dual action offers a potentially more comprehensive blockade of the ER signaling pathway.
Mechanism of Action
As a PROTAC, this compound is a heterobifunctional molecule consisting of a ligand that binds to ERα, a linker, and a ligand that recruits an E3 ubiquitin ligase.[9] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of ERα.[11] In addition, a part of the molecule is designed to bind to and inhibit the enzymatic activity of aromatase, thereby reducing the production of estrogen that can activate any remaining ER.[10][12]
Pharmacological Data
The dual functionality of PROTAC ERα Degrader-9 is reflected in its pharmacological data.
| Parameter | Target/Cell Line | Value | Reference |
| Binding/Inhibition | |||
| Ki | ERα | 0.25 µM | [9] |
| IC50 | Aromatase | 4.6 µM | [9] |
| Cell Proliferation Inhibition (IC50) | |||
| MCF-7 (wild-type) | 0.54 µM | [9] | |
| MCF-7EGFR (ERα mutant) | 0.075 µM | [9] | |
| MCF-7D538G (ERα mutant) | 0.31 µM | [9] | |
| MCF-7Y537S (ERα mutant) | 2.3 µM | [9] |
Ki: Inhibition constant, a measure of binding affinity. IC50: The concentration of a substance that inhibits a specific biological or biochemical function by 50%.
Experimental Protocols
Aromatase Inhibition Assay:
-
Enzyme Source: Recombinant human aromatase (CYP19A1).
-
Substrate: A fluorogenic substrate for aromatase.
-
Assay Procedure: The assay is conducted in a microplate format. PROTAC ERα Degrader-9 is serially diluted and incubated with the aromatase enzyme.
-
Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The plate is incubated, and the fluorescence generated by the product of the enzymatic reaction is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is determined, and the IC50 value is calculated from the dose-response curve of enzyme inhibition.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo):
-
Cell Seeding: MCF-7 cells (wild-type and mutant lines) are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: The cells are treated with a range of concentrations of PROTAC ERα Degrader-9.
-
Incubation: The plates are incubated for a period that allows for multiple cell divisions (e.g., 3-5 days).
-
Viability Measurement:
-
MTT Assay: MTT reagent is added to the wells and incubated. The resulting formazan (B1609692) crystals are solubilized, and the absorbance is measured.
-
CellTiter-Glo Assay: CellTiter-Glo reagent is added to the wells to measure ATP levels, which correlate with cell viability. Luminescence is measured.
-
-
Data Analysis: The IC50 for cell proliferation inhibition is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The landscape of estrogen receptor degraders is diverse and rapidly evolving. The molecules discussed in this guide, each associated with the designation "this compound" in different contexts, highlight the various strategies being employed to target the estrogen receptor for degradation. From bifunctional molecular glues and orally bioavailable SERDs to dual-targeting PROTACs, these compounds represent the forefront of research aimed at overcoming the challenges of endocrine therapy resistance in breast cancer. The data and methodologies presented herein provide a valuable resource for the scientific community to understand and build upon these important advancements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2023242598A1 - Bifunctional molecules for targeted protein degradation - Google Patents [patents.google.com]
- 3. WO2023242597A1 - Bifunctional molecules for targeted protein degradation - Google Patents [patents.google.com]
- 4. SAT-341 Pharmacology and Metabolism of GLL398 an Oral Selective Estrogen Receptor Degrader for Endocrine Therapy of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLL-398 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of Novel ERα and Aromatase Dual-Targeting PROTAC Degraders to Overcome Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protacerdegraders.com [protacerdegraders.com]
- 12. Discovery of Novel ERα and Aromatase Dual-Targeting PROTAC Degraders to Overcome Endocrine-Resistant Breast Cancer. | Semantic Scholar [semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to ER Degrader 9 and its Role in Targeted Protein Degradation
This technical guide provides a comprehensive overview of this compound, a potent, bifunctional molecule designed for the targeted degradation of the estrogen receptor (ER). This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols relevant to its evaluation.
Introduction to this compound
This compound is a potent, bifunctional molecular glue that specifically targets the estrogen receptor (ER) for degradation.[1][2][3][4][5] By harnessing the cell's endogenous protein disposal machinery, the Ubiquitin-Proteasome System (UPS), this compound offers a powerful approach for studying ER signaling and has potential therapeutic applications in ER-driven diseases, notably breast cancer.[1][2][3][4][5] Unlike traditional inhibitors that only block a protein's function, targeted protein degraders like this compound physically eliminate the target protein from the cell. This can lead to a more profound and durable biological response and may overcome resistance mechanisms associated with conventional therapies.[6][7]
Data Presentation: In Vitro Potency
Quantitative data for this compound highlights its high potency in inducing ER degradation in a relevant cancer cell line.
| Compound | Description | Parameter | Cell Line | Value | References |
| This compound | Bifunctional Molecular Glue | DC₅₀ (50% Degradation Concentration) | MCF-7 | ≤10 nM | [1][2][3][4][5] |
Mechanism of Action: Targeted Protein Degradation
This compound functions as a molecular glue, a type of heterobifunctional molecule that induces proximity between a target protein and an E3 ubiquitin ligase.[2][8] This process involves several key steps:
-
Ternary Complex Formation : this compound simultaneously binds to the estrogen receptor and a component of an E3 ubiquitin ligase complex (e.g., Cereblon or VHL).[6][8][9] This forms a transient ternary complex of ER—Degrader—E3 Ligase.
-
Ubiquitination : The induced proximity allows the E3 ligase to efficiently transfer ubiquitin proteins from a charged E2 enzyme onto lysine (B10760008) residues on the surface of the ER. This creates a polyubiquitin (B1169507) chain.[8][9]
-
Proteasomal Recognition : The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery.[8][10]
-
Degradation and Recycling : The proteasome unfolds and degrades the tagged ER into small peptides. The this compound molecule is then released and can act catalytically to induce the degradation of additional ER molecules.[8]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize ER degraders. These protocols are based on standard techniques for evaluating targeted protein degraders.[6][9][11]
Western Blot for ERα Degradation
This protocol quantifies the reduction in ERα protein levels following treatment with a degrader.
1. Cell Seeding and Treatment:
- Plate ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
- Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 16-24 hours). Include a vehicle control (e.g., 0.1% DMSO).[6]
2. Cell Lysis:
- Wash cells twice with ice-cold phosphate-buffered saline (PBS).
- Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[6][11]
- Incubate on ice for 20-30 minutes.[9]
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 12,000 x g for 10-15 minutes at 4°C to pellet cell debris.[9]
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay according to the manufacturer's protocol.[6][11]
4. SDS-PAGE and Immunoblotting:
- Normalize protein amounts for all samples. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel (e.g., 4-12% Bis-Tris).[6][11]
- Separate proteins by electrophoresis (e.g., 120V for 80-90 minutes).[9]
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[6][11]
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6]
- Incubate the membrane with a primary antibody against ERα overnight at 4°C.[6][9] Also, probe for a loading control protein (e.g., β-actin or GAPDH).
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6][9]
- Wash the membrane again three times with TBST.
5. Detection and Analysis:
- Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
- Perform densitometry analysis to quantify the band intensity of ERα relative to the loading control. Calculate the percentage of degradation compared to the vehicle control to determine the DC₅₀ value.[6]
Cell Viability Assay
This assay measures the effect of ER degradation on cell proliferation and cytotoxicity.
1. Cell Seeding:
- Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[11]
2. Compound Treatment:
- Treat the cells with serial dilutions of this compound for a specified period (e.g., 72-96 hours).[6]
3. Viability Measurement (using CCK-8):
- Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.[9]
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀/GI₅₀ value.
Co-Immunoprecipitation (Co-IP)
This protocol is used to confirm the formation of the ternary complex (ER-Degrader-E3 Ligase), a key step in the mechanism of action.
1. Cell Treatment and Lysis:
- Treat cells with this compound or a vehicle control for a short duration (e.g., 2-4 hours) to capture the transient complex.
- Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[9]
- Quantify the protein concentration as described previously.
2. Immunoprecipitation:
- Incubate the cell lysate with an anti-ERα antibody (or an antibody against the E3 ligase) overnight at 4°C with gentle rotation.[9]
- Add pre-washed Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.[9]
- Collect the beads using a magnetic stand and discard the supernatant.
3. Washing and Elution:
- Wash the beads three to five times with Co-IP wash buffer to remove non-specifically bound proteins.[9]
- Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating.
4. Western Blot Analysis:
- Analyze the eluted samples by Western blot, probing for the presence of the E3 ligase (if ERα was immunoprecipitated) or ERα (if the E3 ligase was immunoprecipitated) to confirm their interaction.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of an ER degrader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protacerdegraders.com [protacerdegraders.com]
- 9. benchchem.com [benchchem.com]
- 10. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Downstream Signaling of Potent Estrogen Receptor Degraders
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This guide focuses on the established downstream signaling pathways affected by potent estrogen receptor (ER) degraders. The specific compound "ER degrader 9" is a potent ER degrader with a reported 50% degradation concentration (DC50) of ≤10 nM in MCF-7 cells, identified as a bifunctional molecular glue[1][2]. However, as of the latest literature review, detailed public data on the specific downstream signaling cascade of "this compound" is not available. Therefore, this document provides a comprehensive overview of the expected downstream effects based on the mechanism of action of well-characterized potent ER degraders, such as selective estrogen receptor degraders (SERDs) and proteolysis-targeting chimeras (PROTACs).
Core Mechanism of Action: ERα Degradation
Potent ER degraders, including molecular glues and PROTACs, are designed to eliminate the estrogen receptor alpha (ERα) protein, a key driver in the majority of breast cancers[3][4]. Unlike selective estrogen receptor modulators (SERMs) that competitively inhibit estrogen binding, ER degraders hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to tag ERα for destruction[3][5].
This process typically involves the degrader molecule forming a ternary complex between ERα and an E3 ubiquitin ligase[2][5]. The E3 ligase then facilitates the attachment of ubiquitin chains to ERα, marking it for recognition and subsequent degradation by the proteasome[5][6]. This removal of the ERα protein is a key event that triggers a cascade of downstream signaling changes.
Downstream Signaling Consequences of ERα Ablation
The degradation of ERα leads to a comprehensive shutdown of estrogen-dependent signaling, impacting cell proliferation, survival, and gene expression.
Inhibition of ERα-Mediated Transcription
The primary consequence of ERα degradation is the inability of estrogen to activate its cognate receptor. This prevents the translocation of ERα to the nucleus and its binding to Estrogen Response Elements (EREs) in the promoter regions of target genes[4]. Consequently, the transcription of genes crucial for the growth and proliferation of ER-positive breast cancer cells is inhibited.
Impact on Cell Cycle Progression
A major downstream effect of ERα signaling is the promotion of cell cycle progression from the G1 to the S phase. By degrading ERα, potent degraders effectively block this transition. This is achieved through the downregulation of key cell cycle proteins whose expression is dependent on ERα-mediated transcription, such as Cyclin D1, and the upregulation of cell cycle inhibitors.
Crosstalk with Growth Factor Signaling Pathways
ERα signaling is intricately linked with other major signaling pathways that drive cancer cell growth, such as the PI3K/AKT/mTOR and MAPK/ERK pathways[4]. ERα can be activated by these pathways in a ligand-independent manner, and in turn, ERα signaling can modulate their activity. By eliminating the ERα protein, degraders can disrupt this bidirectional crosstalk, which is often a mechanism of resistance to endocrine therapies[7]. The degradation of ERα can lead to reduced phosphorylation and activation of key downstream effectors in these pathways.
Quantitative Data on ER Degrader Performance
The following tables summarize representative quantitative data for potent ER degraders from preclinical studies, illustrating their efficacy.
Table 1: In Vitro Degradation and Anti-proliferative Activity
| Compound | Cell Line | DC50 (ERα Degradation) | IC50 (Cell Proliferation) | Reference |
|---|---|---|---|---|
| This compound | MCF-7 | ≤10 nM | Not Publicly Available | [1][2] |
| Vepdegestrant (ARV-471) | MCF-7 | ~1 nM | ~1 nM | [6][8] |
| Fulvestrant | MCF-7 | ~1-10 nM | ~1-10 nM | [7] |
| GDC-0927 | MCF-7 | 0.1 nM | Not specified in source | [9] |
| Amcenestrant | MCF-7 (WT ERα) | Not specified in source | EC50 = 20 nM |[9] |
Table 2: Clinical Efficacy of ER Degraders
| Compound | Clinical Trial | Patient Population | Primary Endpoint Improvement | Reference |
|---|---|---|---|---|
| Vepdegestrant | VERITAC-2 (Phase 3) | ER+/HER2- advanced breast cancer with ESR1 mutations | Median Progression-Free Survival (PFS): 5.0 vs 2.1 months for fulvestrant | |
| Fulvestrant | CONFIRM (Phase 3) | ER+ advanced breast cancer | Improved PFS and Overall Survival with 500 mg vs 250 mg dose | [3] |
| Camizestrant (AZD9833) | SERENA-1 (Phase 1) | ER+ metastatic breast cancer, progressed on prior endocrine therapy | Showed single-agent activity |[3] |
Key Experimental Protocols
Investigating the downstream effects of ER degraders involves a variety of standard and specialized molecular biology techniques.
Protocol: Western Blot for ERα Degradation
This protocol is used to quantify the reduction in ERα protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates. Allow cells to adhere overnight. Treat cells with various concentrations of the ER degrader (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Incubate on ice for 30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C. Collect the supernatant. Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify band intensities using densitometry software and normalize ERα levels to the loading control. Calculate the percentage of ERα degradation relative to the vehicle-treated control.
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell proliferation and viability based on ATP levels, an indicator of metabolically active cells.
-
Cell Seeding: Seed MCF-7 cells in a 96-well opaque-walled plate at a density of 5,000 cells/well. Allow to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the ER degrader and a vehicle control. Incubate for a period that allows for multiple cell doublings (e.g., 5-7 days).
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells. Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
Conclusion
Potent estrogen receptor degraders like "this compound" represent a powerful therapeutic strategy for ER-positive breast cancer. By inducing the complete elimination of the ERα protein, these molecules shut down the primary driver of tumor growth. The downstream consequences are profound, leading to the inhibition of ER-mediated gene transcription, cell cycle arrest, and a reduction in tumor cell proliferation and survival. Furthermore, by removing the central node of ERα, these degraders can overcome resistance mechanisms that plague other forms of endocrine therapy. The continued development and characterization of novel ER degraders are crucial for advancing the treatment of endocrine-resistant breast cancer. Future studies will be essential to delineate the specific downstream signaling signature of "this compound" and its potential advantages in the clinical setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 内质网降解剂9 | this compound | CAS 3023359-75-0 | 雌激素受体降解剂 | 美国InvivoChem [invivochem.cn]
Methodological & Application
Application Notes and Protocols for ER Degrader 9 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptor-alpha (ERα) is a key driver in the majority of breast cancers. Targeted therapies aimed at degrading ERα have emerged as a promising strategy to overcome resistance to traditional endocrine therapies. ER degrader 9 is a potent, bifunctional molecular glue designed for the targeted degradation of ERα.[1] This document provides detailed protocols for essential in vitro assays to characterize the activity of this compound, including its ability to induce ERα degradation and inhibit the proliferation of ER-positive breast cancer cells.
Mechanism of Action: Bifunctional Molecular Glue
This compound functions as a bifunctional molecular glue, a class of molecules that induce proximity between a target protein and an E3 ubiquitin ligase.[2][3][4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the ERα protein. The polyubiquitinated ERα is then recognized and targeted for degradation by the 26S proteasome, leading to a reduction in total cellular ERα levels.[5] This mechanism effectively abrogates ERα-mediated signaling pathways that drive tumor growth.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound in the ER-positive breast cancer cell line MCF-7. The DC50 value represents the concentration required to degrade 50% of the target protein.
| Compound | Cell Line | Assay | Parameter | Value |
| This compound | MCF-7 | Western Blot | DC50 | ≤10 nM[1] |
Experimental Protocols
ERα Degradation Assay by Western Blot
This protocol details the methodology to quantify the degradation of ERα protein in breast cancer cells following treatment with this compound.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., EMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate breast cancer cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Aspirate the medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ERα and anti-loading control antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Data Analysis:
-
Visualize and quantify the band intensities using a chemiluminescence imaging system and densitometry software.
-
Normalize the ERα band intensity to the corresponding loading control.
-
Calculate the percentage of remaining ERα relative to the vehicle-treated control.
-
Plot the percentage of ERα remaining against the logarithm of the this compound concentration to determine the DC50 value.
-
Cell Viability Assay
This protocol is for determining the effect of ERα degradation by this compound on the viability and proliferation of breast cancer cells. The MTT or CCK-8 assays are commonly used methods.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or DMSO for a specified period (e.g., 72-96 hours).
-
Assay Reagent Incubation:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. Then, add solubilization solution and incubate until crystals are dissolved.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Disclaimer
The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols provided are for reference purposes and may require optimization for specific experimental conditions and cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protacerdegraders.com [protacerdegraders.com]
Application Notes and Protocols for Determining ERα Degradation by ER Degrader 9 via Western Blot
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Estrogen Receptor Alpha (ERα) is a key driver in the majority of breast cancers. Targeted degradation of ERα has emerged as a promising therapeutic strategy. ER degrader 9 is a potent, bifunctional molecule designed to induce the degradation of ERα.[1] This document provides a detailed protocol for assessing the degradation of ERα in cancer cell lines following treatment with this compound using Western blot analysis. The mechanism of action for such degraders, often Proteolysis Targeting Chimeras (PROTACs), involves harnessing the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2][3][4] These molecules simultaneously bind to ERα and an E3 ubiquitin ligase, leading to the ubiquitination of ERα and its subsequent degradation by the proteasome.[3]
Signaling Pathway Disruption by this compound
In ERα-positive breast cancer cells, estrogen (E2) binds to ERα, promoting its activation and downstream signaling pathways that lead to tumor growth.[5][6] this compound, by inducing the degradation of the ERα protein, effectively ablates this signaling axis.
Caption: ERα signaling and degradation pathway.
Experimental Protocol: Western Blot Analysis of ERα Degradation
This protocol details the steps to assess the degradation of ERα in ERα-positive breast cancer cell lines (e.g., MCF-7) following treatment with this compound.
Materials and Reagents
| Reagent/Material | Suggested Vendor/Cat. No. | Notes |
| ERα-positive cell line | e.g., MCF-7 (ATCC HTB-22) | Culture in recommended medium. |
| This compound | MedChemExpress (HY-151744) | Prepare stock solution in DMSO. |
| DMSO | Sigma-Aldrich | Vehicle control. |
| Protease Inhibitor Cocktail | Roche (cOmplete) | Add fresh to lysis buffer. |
| Phosphatase Inhibitor Cocktail | Roche (PhosSTOP) | Add fresh to lysis buffer. |
| RIPA Lysis Buffer | Cell Signaling Technology | Or similar lysis buffer. |
| BCA Protein Assay Kit | Thermo Fisher Scientific | For protein quantification. |
| Laemmli Sample Buffer (4X) | Bio-Rad | Contains SDS and reducing agent. |
| SDS-PAGE Gels | Bio-Rad (e.g., 4-15% Mini-PROTEAN TGX) | Choose percentage based on protein size (ERα is ~66 kDa). |
| PVDF Membrane | Millipore (Immobilon-P) | For protein transfer. |
| Blocking Buffer | 5% non-fat dry milk or BSA in TBST | Prepare fresh. |
| Primary Antibody: Anti-ERα | Cell Signaling Tech. (#8644) or Santa Cruz | Dilute as recommended. |
| Primary Antibody: Loading Control | e.g., Anti-β-actin (Cell Signaling Tech. #8457) or Anti-GAPDH | Dilute as recommended. |
| HRP-conjugated Secondary Antibody | e.g., Anti-rabbit IgG, HRP-linked (Cell Signaling Tech. #7074) | Choose based on primary antibody host. |
| TBST (Tris-Buffered Saline with 0.1% Tween-20) | - | For washing. |
| ECL Western Blotting Substrate | Thermo Fisher Scientific (SuperSignal West Pico) | For chemiluminescent detection. |
| Chemiluminescence Imaging System | Bio-Rad (ChemiDoc) or similar | To visualize bands. |
Procedure
1. Cell Culture and Treatment: a. Seed MCF-7 cells in 6-well plates and allow them to adhere and reach 70-80% confluency. b. Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle-only control (e.g., 0.1% DMSO).[7] c. Incubate the cells for a desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C in a 5% CO2 incubator.[8]
2. Cell Lysis: a. After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[7][9] b. Add 100-150 µL of ice-cold RIPA buffer, supplemented with fresh protease and phosphatase inhibitors, to each well.[8][9] c. Incubate the plates on ice for 30 minutes with occasional rocking.[9] d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7][9] e. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[2][7] f. Carefully collect the supernatant containing the protein lysate and transfer it to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer’s instructions.[7][9] b. Normalize the protein concentration of all samples with lysis buffer.
4. SDS-PAGE and Western Blotting: a. Prepare samples by mixing 15-30 µg of protein from each lysate with 4X Laemmli sample buffer.[8][9] b. Boil the samples at 95-100°C for 5-10 minutes. c. Load the denatured protein samples onto a 10% SDS-PAGE gel.[9] d. Run the gel at 120V for approximately 80-90 minutes, or until the dye front reaches the bottom.[9] e. Transfer the separated proteins to a PVDF membrane.[7][9]
5. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[7][8] b. Incubate the membrane with the primary anti-ERα antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[7][8][9] c. Wash the membrane three times with TBST for 10 minutes each.[7][9] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[7][8][9] e. Wash the membrane again three times with TBST for 10 minutes each.[7]
6. Detection and Analysis: a. Apply ECL substrate to the membrane according to the manufacturer's protocol.[7] b. Visualize the protein bands using a chemiluminescence imaging system.[7] c. To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody, such as β-actin or GAPDH.[8][9] d. Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the corresponding loading control band intensity.[8]
Data Presentation
The results should demonstrate a dose-dependent decrease in the ERα protein levels following treatment with this compound.
| Treatment | Concentration | ERα Level (Normalized Intensity) | % Degradation vs. Vehicle |
| Vehicle (DMSO) | 0.1% | 1.00 | 0% |
| This compound | 1 nM | (Value) | (Value) |
| This compound | 10 nM | (Value) | (Value) |
| This compound | 100 nM | (Value) | (Value) |
| This compound | 1 µM | (Value) | (Value) |
Experimental Workflow
Caption: Western blot workflow for ERα degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. protacerdegraders.com [protacerdegraders.com]
- 4. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of ERα Stability and Estrogen Signaling in Breast Cancer by HOIL-1 [frontiersin.org]
- 6. Frontiers | MOF negatively regulates estrogen receptor α signaling via CUL4B-mediated protein degradation in breast cancer [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for ER Degrader 9
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ER degrader 9 is a potent and selective bifunctional molecular glue designed for the targeted degradation of the estrogen receptor (ER).[1][2] It has demonstrated high efficacy in ER-positive breast cancer cell lines, such as MCF-7, with a half-maximal degradation concentration (DC50) of less than or equal to 10 nM.[1][2] This document provides detailed application notes and protocols for the use of this compound in a laboratory setting, intended for researchers, scientists, and drug development professionals.
This compound operates through the ubiquitin-proteasome system (UPS), a natural cellular process for protein disposal.[3] As a bifunctional molecule, it is designed to simultaneously bind to the estrogen receptor and an E3 ubiquitin ligase. This proximity facilitates the tagging of the ER protein with ubiquitin, marking it for degradation by the proteasome.[3] This mechanism of action, known as targeted protein degradation (TPD), offers a powerful alternative to traditional inhibition, as it leads to the elimination of the target protein. While the specific E3 ligase recruited by this compound is not publicly disclosed, its mechanism aligns with that of other targeted protein degraders like PROTACs (Proteolysis Targeting Chimeras).[3][4]
Note: The term "bifunctional molecular glue" suggests a mechanism that induces proximity between the target protein and an E3 ligase, similar to a PROTAC. Molecular glues are typically smaller molecules that induce a novel interaction between a protein and an E3 ligase, while PROTACs consist of two distinct ligands connected by a linker.[4] The precise structural and mechanistic distinctions for this compound are not fully detailed in available literature.
Product Information
| Property | Value | Source |
| Compound Name | This compound | MedchemExpress |
| Synonyms | Compound 1 | MedchemExpress[1] |
| Appearance | Crystalline solid | Generic information |
| Molecular Formula | C40H48N4O2 | MedchemExpress[1] |
| Molecular Weight | 616.83 g/mol | MedchemExpress[1] |
| CAS Number | 3023359-75-0 | MedchemExpress[1] |
| Purity | >98% (typically) | Generic information |
| Solubility | Soluble in DMSO | Generic information |
| Storage | Store at -20°C for long-term storage. Stock solutions can be stored at -80°C. Avoid repeated freeze-thaw cycles. | Generic information |
Data Presentation
In Vitro Efficacy
| Cell Line | ER Status | Parameter | Value | Reference |
| MCF-7 | Positive | DC50 | ≤10 nM | MedchemExpress[1][2] |
DC50 (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein.
Signaling Pathway and Experimental Workflow
Signaling Pathway of ER Degradation by this compound
Caption: Mechanism of action of this compound.
General Experimental Workflow for In Vitro Studies
Caption: In vitro experimental workflow.
Experimental Protocols
Protocol 1: In Vitro ER Degradation Assay by Western Blot
This protocol details the procedure to determine the DC50 of this compound in ER-positive breast cancer cells.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations (e.g., a serial dilution from 1 nM to 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Cell Treatment: Replace the medium with the medium containing the various concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.[5]
-
-
Data Analysis:
-
Quantify the band intensities for ERα and the loading control using image analysis software.
-
Normalize the ERα signal to the loading control.
-
Calculate the percentage of ERα degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log concentration of this compound and determine the DC50 value using non-linear regression.
-
Protocol 2: Cell Viability Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Add 100 µL of solubilization solution and incubate overnight. Read the absorbance at 570 nm.[7]
-
For CellTiter-Glo assay: Follow the manufacturer's protocol. Typically, add a volume of reagent equal to the volume of cell culture medium in the well. Mix and measure luminescence.[7]
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression.[8]
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., female athymic nude mice)
-
MCF-7 cells
-
Matrigel
-
Estrogen pellets (as MCF-7 tumors are estrogen-dependent)[1][9]
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in water)
-
Calipers for tumor measurement
Procedure:
-
Estrogen Supplementation: Implant a slow-release estrogen pellet subcutaneously into each mouse 2-3 days prior to tumor cell inoculation.[9]
-
Tumor Cell Inoculation:
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width^2) / 2).
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Prepare the formulation of this compound in the vehicle.
-
Administer the compound to the treatment group via oral gavage at the desired dose and schedule (e.g., once daily).
-
Administer the vehicle to the control group.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot for ER degradation, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI).
-
Logical Framework for In Vivo Studydot
References
- 1. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. protacerdegraders.com [protacerdegraders.com]
- 4. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for ER Degrader 9: Generation of Dose-Response Curves
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to generating dose-response curves for ER degrader 9, a potent bifunctional molecular glue that induces the degradation of the Estrogen Receptor (ER).[1] The protocols outlined below are designed to assess the efficacy of this compound by quantifying its ability to induce ERα degradation, inhibit cell viability, and modulate the expression of ER-target genes in cancer cell lines.
Selective Estrogen Receptor Degraders (SERDs) are a class of drugs that bind to the estrogen receptor and trigger its degradation.[2] This mechanism of action, which involves the recruitment of the cell's natural protein disposal machinery, offers a promising therapeutic strategy for ER-positive breast cancers.[2][3] Characterizing the dose-dependent effects of novel degraders like this compound is crucial for their preclinical development. Key parameters derived from dose-response curves, such as the half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50), are essential for evaluating potency and efficacy.[4]
Mechanism of Action: ER Degradation
This compound functions by inducing a conformational change in the ERα protein, which leads to its ubiquitination and subsequent degradation by the proteasome.[5] This eliminates the receptor protein, thereby inhibiting estrogen signaling pathways that drive tumor growth.[2][6]
Caption: Mechanism of ER degrader-induced protein degradation.
Experimental Protocols
Protocol 1: ERα Degradation Dose-Response Assay via Western Blot
This protocol details the quantification of ERα protein degradation in response to treatment with this compound. The primary output is the data required to calculate the DC50 (the concentration of the degrader that results in 50% degradation of the target protein) and Dmax (the maximum percentage of degradation).[4][7]
Materials:
-
ERα-positive breast cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., MEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors[7]
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane[7]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[7]
-
Primary antibodies: anti-ERα and a loading control (e.g., anti-β-actin or anti-GAPDH)[7]
-
HRP-conjugated secondary antibody[7]
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate MCF-7 cells in 6-well plates at a density that ensures 70-80% confluency at the time of treatment and allow them to adhere overnight.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range could be 0.1 nM to 1000 nM. Aspirate the old medium from the cells and add the medium containing the different concentrations of the degrader. Include a vehicle-only control (e.g., 0.1% DMSO).[8]
-
Incubation: Incubate the cells for a specified time (e.g., 16-24 hours).[7][8]
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.[7]
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well and incubate on ice for 30 minutes.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[7]
-
Centrifuge at 12,000-14,000 x g for 15 minutes at 4°C to pellet cell debris.[7][8]
-
Collect the supernatant containing the protein lysate.[7]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[7]
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and prepare them by adding Laemmli sample buffer and boiling for 5-10 minutes.[5]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[7]
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with primary anti-ERα antibody overnight at 4°C.[7]
-
Wash the membrane three times with TBST.[7]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.[7]
-
Apply ECL substrate and visualize the bands using an imaging system.[7]
-
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin) to ensure equal protein loading across all lanes.[9]
-
Data Analysis:
-
Perform densitometry analysis to quantify the band intensity for ERα and the loading control in each lane.
-
Normalize the ERα band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of remaining ERα relative to the vehicle-treated control.
-
Plot the percentage of remaining ERα against the log of the this compound concentration and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to determine the DC50 and Dmax values.[8]
-
Protocol 2: Cell Viability Dose-Response Assay
This protocol measures the effect of ERα degradation on cell proliferation and viability, which is essential for assessing the functional consequences of treatment with this compound. The key parameter obtained is the IC50 value.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound
-
96-well clear-bottom plates[8]
-
Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), MTT, or CellTiter-Glo)[9][10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow cells to attach.[7][8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72-96 hours).[7]
-
Viability Measurement (using CCK-8 as an example):
-
Data Analysis:
-
Subtract the average absorbance of blank (medium only) wells from all other wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: % Viability = (Absorbance of Treated / Absorbance of Vehicle Control) * 100.[8]
-
Plot the % Viability against the log of the degrader concentration and use non-linear regression to determine the IC50 value.[8][11]
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for ER-Target Gene Expression
This protocol quantifies changes in the expression of known ER-responsive genes (e.g., PGR, TFF1/pS2) to confirm the downstream impact of ERα degradation.[12][13]
Materials:
-
Cells treated as in Protocol 1 (steps 1-3)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (ESR1, PGR, etc.) and a housekeeping gene (ACTB, GAPDH, PPIA)[14]
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Following treatment with this compound, wash cells with PBS and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA for all samples using a reverse transcription kit.
-
qRT-PCR:
-
Prepare the qPCR reaction mix containing cDNA template, primers for the target gene or housekeeping gene, and qPCR master mix.
-
Run the reaction on a qRT-PCR instrument using an appropriate thermal cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the change in expression relative to the vehicle control using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
Plot the fold change against the degrader concentration.
-
Experimental Workflow and Data Relationships
The following diagrams illustrate the overall experimental workflow and the logical relationship between ER degradation and its downstream cellular effects.
Caption: Workflow for generating dose-response curves.
Caption: Logical relationship of experimental outcomes.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison. The dose-response curves are plotted with concentration on the x-axis (log scale) and the measured response on the y-axis.
Table 1: Example Dose-Response Parameters for this compound in MCF-7 Cells
| Parameter | Value | Assay | Description |
| DC50 | ≤10 nM[1] | Western Blot | Concentration for 50% ERα degradation. |
| Dmax | >90% | Western Blot | Maximum observed ERα degradation. |
| IC50 | ~15 nM | Cell Viability | Concentration for 50% inhibition of cell viability. |
Note: Values for Dmax and IC50 are hypothetical and serve as realistic examples for a potent degrader.
Table 2: Example qRT-PCR Results for an ER-Target Gene (PGR)
| This compound (nM) | Fold Change in PGR mRNA (vs. Vehicle) |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.95 |
| 1 | 0.65 |
| 10 | 0.20 |
| 100 | 0.12 |
| 1000 | 0.15 |
Note: Data are hypothetical examples.
Data Interpretation:
-
Dose-Response Curve: The resulting plot is typically a sigmoidal curve from which the DC50 and IC50 can be calculated using non-linear regression.[11]
-
Hook Effect: It is important to test a wide range of concentrations, as PROTACs and molecular glues can exhibit a "hook effect".[4] At very high concentrations, the formation of unproductive binary complexes (degrader-ER or degrader-E3 ligase) can outcompete the formation of the productive ternary complex, leading to a decrease in degradation efficiency.[4] This appears as a hook shape on the right side of the dose-response curve.
-
Correlation: A potent degrader is expected to show a strong correlation between its DC50 and IC50 values, indicating that the observed cytotoxicity is a direct result of target protein degradation. The qRT-PCR data should also correlate, showing reduced target gene expression at concentrations that cause significant degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]
- 3. protacerdegraders.com [protacerdegraders.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Quantitative RT-PCR analysis of estrogen receptor gene expression in laser microdissected prostate cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation and validation of candidate endogenous control genes for real-time quantitative PCR studies of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cell Permeability of ER Degrader 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful development of targeted protein degraders, such as those targeting the estrogen receptor (ER), is critically dependent on their ability to permeate cell membranes to reach their intracellular targets. ER degrader 9 is a potent, bifunctional molecule designed to induce the degradation of the estrogen receptor, a key driver in the progression of certain types of breast cancer.[1][2][3] This document provides detailed application notes and protocols for assessing the cell permeability and subsequent ER degradation activity of this compound.
Two complementary assays are described: the Parallel Artificial Membrane Permeability Assay (PAMPA) for evaluating passive membrane permeability in a cell-free system, and a cell-based immunofluorescence assay to quantify the degradation of ER within a cellular context. These protocols are designed to be adaptable for use in both academic and industrial research settings.
Signaling Pathway: ER-Associated Degradation (ERAD)
This compound is designed to co-opt the cell's natural protein disposal machinery, specifically the ubiquitin-proteasome system, to eliminate the estrogen receptor.[2][4] This process is conceptually similar to the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, which is responsible for identifying and eliminating misfolded or unassembled proteins from the ER.[5][6][7][8] An understanding of this pathway provides context for the mechanism of action of ER degraders.
Misfolded proteins in the ER are recognized by chaperones and targeted for retro-translocation to the cytosol.[5][8] In the cytosol, they are polyubiquitinated by a cascade of enzymes (E1, E2, and E3 ligases) and subsequently targeted for degradation by the proteasome.[6] this compound, as a bifunctional molecule, simultaneously binds to the estrogen receptor and an E3 ligase, thereby inducing the ubiquitination and subsequent degradation of the ER protein.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. protacerdegraders.com [protacerdegraders.com]
- 3. researchgate.net [researchgate.net]
- 4. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor-Positive Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Endoplasmic-reticulum-associated protein degradation - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Efficacy of ER Degrader 9 in Xenograft Models
For Research Use Only.
Introduction
Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapies that target the ER signaling pathway are a cornerstone of treatment.[1] Selective Estrogen Receptor Degraders (SERDs) are a class of endocrine agents that not only antagonize the estrogen receptor but also induce its degradation.[2][3] This dual mechanism of action offers a promising strategy to overcome resistance to other endocrine therapies.[1] "ER degrader 9" is a novel, orally bioavailable SERD designed for potent and sustained degradation of the estrogen receptor.
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using ER+ breast cancer xenograft models. The protocols cover the establishment of tumor xenografts, treatment administration, and methods for assessing anti-tumor activity and pharmacodynamic effects.
Mechanism of Action: ER Signaling and SERDs
The estrogen receptor, a ligand-activated transcription factor, plays a critical role in the proliferation and survival of ER+ breast cancer cells.[4][5][6] Upon binding to estrogen, the receptor dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) on DNA, initiating the transcription of genes that drive cell growth.[6][7] SERDs, like this compound, bind to the estrogen receptor, inducing a conformational change that marks the receptor for degradation by the cell's ubiquitin-proteasome system.[1][8] This leads to a reduction in total ER levels, thereby blocking both estrogen-dependent and -independent signaling pathways.
Recommended Xenograft Model
The MCF-7 cell line is the most widely used and well-characterized model for ER+ breast cancer.[9] These cells express both estrogen and progesterone (B1679170) receptors and are dependent on estrogen for tumor growth in vivo.[9] Therefore, an MCF-7 xenograft model in ovariectomized, immunocompromised mice with estrogen supplementation is the recommended platform for assessing the efficacy of this compound.
| Parameter | Specification |
| Cell Line | MCF-7 (ER+, PR+, HER2-) |
| Animal Model | Female athymic nude mice (e.g., NU/J) or NSG mice, 6-8 weeks old |
| Estrogen Supplementation | Subcutaneous implantation of 17β-estradiol pellets (e.g., 0.72 mg, 60-day release) one week prior to cell implantation.[10] |
| Implantation Site | Orthotopic (mammary fat pad) to better mimic the tumor microenvironment.[9][11] |
| Cell Inoculum | 1 x 106 to 5 x 106 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel. |
Experimental Workflow
A typical in vivo efficacy study follows a structured workflow from animal acclimatization to endpoint analysis.
Protocols
Protocol 1: Establishment of Orthotopic MCF-7 Xenografts
Materials:
-
MCF-7 cells (passage < 20)
-
Complete growth medium (e.g., EMEM with 10% FBS, 1% Pen-Strep, 0.01 mg/mL human insulin)
-
Female athymic nude mice (6-8 weeks old)
-
17β-Estradiol pellets (0.72 mg, 60-day release)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS, trypsin-EDTA, serum-free medium
-
Surgical tools (forceps, scissors), trocars for pellet implantation
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Estrogen Supplementation:
-
One week prior to cell implantation, anesthetize the mice.
-
Make a small incision on the dorsal side, between the scapulae.
-
Create a small subcutaneous pocket using a blunt forceps.
-
Insert a 17β-estradiol pellet into the pocket using a trocar.[10]
-
Close the incision with a surgical clip or suture.
-
Allow mice to recover for one week.
-
-
Cell Preparation:
-
Culture MCF-7 cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Wash the cell pellet with sterile PBS and resuspend in serum-free medium.
-
Perform a cell count and check viability (should be >95%).
-
On the day of implantation, centrifuge the required number of cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 2 x 107 cells/mL. Keep on ice.
-
-
Orthotopic Implantation:
-
Anesthetize a mouse and place it in a supine position.
-
Clean the area around the fourth inguinal mammary fat pad with an alcohol wipe.
-
Using a 27-gauge needle and a 1 mL syringe, inject 50 µL of the cell suspension (1 x 106 cells) into the mammary fat pad.
-
Monitor the mice until they have fully recovered from anesthesia.
-
-
Tumor Monitoring:
-
Begin monitoring for tumor formation approximately 7-10 days post-implantation.
-
Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Once tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups.
-
Protocol 2: Administration of this compound and Efficacy Assessment
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water)
-
Oral gavage needles
-
Digital calipers
-
Analytical balance for weighing mice
Procedure:
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., n=10 mice)
-
Group 2: this compound, Low Dose (e.g., 5 mg/kg, n=10 mice)
-
Group 3: this compound, High Dose (e.g., 10 mg/kg, n=10 mice)
-
(Optional)Group 4: Positive control (e.g., Fulvestrant)
-
-
Drug Administration:
-
Prepare fresh formulations of this compound in the vehicle solution daily.
-
Administer the assigned treatment via oral gavage once daily (QD).
-
The dosing volume is typically 10 mL/kg of body weight.
-
-
Efficacy Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Body weight is a key indicator of treatment-related toxicity. A body weight loss of >15-20% may require dose reduction or cessation.
-
Continue treatment for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach the endpoint volume.
-
-
Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group at each time point.
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula: % TGI = 100 x (1 - [ΔT / ΔC])
-
Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
-
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm the mechanism of action of this compound by measuring ER protein levels in tumor tissue.
Procedure:
-
Satellite PD Cohort:
-
Include a separate cohort of tumor-bearing mice for PD analysis (e.g., n=3-4 mice per group/time point).
-
Treat these animals as described in Protocol 2.
-
-
Tissue Collection:
-
At specified time points (e.g., 4, 24, and 48 hours after the last dose), euthanize the mice.
-
Excise tumors, rinse with cold PBS, and snap-freeze in liquid nitrogen or fix in formalin.
-
-
ER Protein Quantification (Western Blot or ELISA):
-
Homogenize frozen tumor tissue in lysis buffer.
-
Determine total protein concentration using a BCA assay.
-
For Western Blot, separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for ERα. Use a loading control (e.g., β-actin) for normalization.
-
For ELISA, use a commercially available kit to quantify ERα protein levels in the tumor lysates.[12]
-
-
Immunohistochemistry (IHC):
-
Process formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Perform IHC staining for ERα to visualize its expression and localization within the tumor tissue.
-
Staining intensity can be scored to provide a semi-quantitative measure of ER degradation.
-
Expected Results and Data Presentation
The efficacy of this compound is demonstrated by a dose-dependent inhibition of tumor growth and a corresponding reduction in ERα protein levels within the tumor.
Tumor Growth Inhibition
Oral administration of this compound is expected to result in significant tumor growth inhibition compared to the vehicle control group.
Table 1: Tumor Volume in MCF-7 Xenografts
| Day | Vehicle Control (mm³) | This compound (5 mg/kg) (mm³) | This compound (10 mg/kg) (mm³) |
|---|---|---|---|
| 0 | 155 ± 15 | 158 ± 14 | 156 ± 16 |
| 4 | 250 ± 25 | 210 ± 20 | 190 ± 18 |
| 8 | 410 ± 40 | 280 ± 28 | 215 ± 22 |
| 12 | 650 ± 62 | 340 ± 35 | 230 ± 25 |
| 16 | 980 ± 95 | 410 ± 41 | 245 ± 28 |
| 21 | 1450 ± 130 | 490 ± 50 | 260 ± 30 |
Data are presented as Mean Tumor Volume ± SEM.
Table 2: End-of-Study Efficacy Summary (Day 21)
| Treatment Group | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
|---|---|---|---|
| Vehicle Control | 1450 ± 130 | - | +5.2% |
| This compound (5 mg/kg) | 490 ± 50 | 74% | +2.1% |
| This compound (10 mg/kg) | 260 ± 30 | 92% | -1.5% |
Pharmacodynamic Analysis
A dose-dependent reduction in ERα protein levels in the tumor tissue confirms the on-target activity of this compound.
Table 3: ERα Protein Levels in Tumors (24h post-dose)
| Treatment Group | Relative ERα Expression (% of Vehicle) |
|---|---|
| Vehicle Control | 100% |
| This compound (5 mg/kg) | 35% |
| This compound (10 mg/kg) | <10% |
Data determined by ELISA or densitometry from Western Blot.
References
- 1. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing an Orally Bioavailable SERD for Treatment of Metastatic/Advanced Breast Cancer - Guangdi Wang [grantome.com]
- 3. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. academic.oup.com [academic.oup.com]
- 8. protacerdegraders.com [protacerdegraders.com]
- 9. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. aacrjournals.org [aacrjournals.org]
Measuring Estrogen Receptor Degradation with ER Degrader 9: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the degradation of the Estrogen Receptor (ER) using ER degrader 9, a potent bifunctional molecule designed for targeted protein degradation. These guidelines are intended for researchers, scientists, and drug development professionals working in oncology and related fields.
Introduction
Estrogen receptor-positive (ER+) breast cancer is a predominant form of the disease, heavily reliant on the estrogen signaling pathway for growth and proliferation.[1] Targeted therapies that antagonize or degrade the estrogen receptor are therefore crucial in its treatment.[1] this compound is a bifunctional molecular glue that potently degrades the estrogen receptor.[2] It represents a class of molecules known as Proteolysis Targeting Chimeras (PROTACs) that function by inducing the ubiquitination and subsequent proteasomal degradation of the target protein.[3][4] This approach offers a powerful method to eliminate ER protein, including mutated forms that may confer resistance to conventional therapies.[4][5]
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[4] The molecule simultaneously binds to the estrogen receptor α (ERα) and an E3 ubiquitin ligase, forming a ternary complex.[3][6] This proximity facilitates the transfer of ubiquitin molecules to ERα, tagging it for recognition and degradation by the 26S proteasome.[3] The this compound molecule is then released and can catalytically induce the degradation of multiple ERα proteins.[3] Some specific compounds, such as PROTAC ERα Degrader-9, are designed as dual-targeting degraders that also target aromatase, an enzyme involved in estrogen synthesis.[7]
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound and related compounds in ER-positive breast cancer cell lines. DC50 represents the concentration required to degrade 50% of the target protein, while IC50 indicates the concentration needed to inhibit 50% of cell growth.
Table 1: In Vitro Degradation and Potency of this compound
| Parameter | Compound | Cell Line | Value | Reference |
| DC50 | This compound (compound 1) | MCF-7 | ≤10 nM | [2] |
| IC50 | PROTAC ERα Degrader-9 | MCF-7 (wildtype) | 0.54 µM | [7] |
| IC50 | PROTAC ERα Degrader-9 | MCF-7 (ERα mutant D538G) | 0.31 µM | [7] |
| IC50 | PROTAC ERα Degrader-9 | MCF-7 (ERα mutant Y537S) | 2.3 µM | [7] |
Experimental Protocols
The following protocols are provided as a guide for measuring ER degradation and its downstream effects. Optimization may be required for specific cell lines and experimental conditions.
Western Blotting for ERα Degradation
This protocol details the steps to quantify the degradation of ERα protein in cancer cell lines following treatment with this compound.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7)[5]
-
Complete cell culture medium[5]
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[5]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-ERα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to adhere overnight.[5] Treat the cells with a range of concentrations of this compound and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).[5]
-
Cell Lysis: Wash cells twice with ice-cold PBS.[8] Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice.[5][8] Scrape the cells and transfer the lysate to a microcentrifuge tube.[8] Centrifuge to pellet cell debris and collect the supernatant.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[8]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.[6][8]
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.[6][8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6][8]
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.[6][8]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6][8]
-
-
Detection and Analysis:
Cell Viability Assay (MTT or CCK-8)
This protocol is for determining the effect of ERα degradation on cell viability.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[6]
-
Treatment: Treat cells with a serial dilution of this compound or DMSO for a specified period (e.g., 72 hours).[6]
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.[6] Solubilize the crystals and measure absorbance.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.[8]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[6][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.[6] Determine the IC50 value by plotting cell viability against the logarithm of the this compound concentration.[6]
Immunofluorescence for ERα Localization and Degradation
This protocol allows for the visualization of ERα protein levels and localization within cells.
Materials:
-
ER-positive breast cancer cell lines
-
Glass coverslips
-
Multi-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.3% Triton X-100 in PBS)[9]
-
Blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS)[9]
-
Primary antibody: anti-ERα
-
Fluorophore-conjugated secondary antibody
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.[9] Treat cells with the desired concentration of this compound and controls for the desired time.[9]
-
Fixation and Permeabilization:
-
Immunostaining:
-
Mounting and Imaging:
Quantitative Real-Time PCR (qPCR) for Downstream Gene Expression
This protocol is used to assess the functional consequences of ERα degradation by measuring the mRNA levels of ER-regulated genes (e.g., PGR, TFF1).
Materials:
-
Treated cell lysates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from cells treated with this compound and synthesize cDNA.
-
qPCR: Perform qPCR using primers for ER target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A decrease in the expression of ER target genes would indicate successful functional inhibition of the ER pathway.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup. All work should be conducted in accordance with institutional safety guidelines.
References
- 1. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. protacerdegraders.com [protacerdegraders.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for ER Degrader 9 in Breast Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptor-alpha (ERα) is a pivotal driver in approximately 70% of breast cancer cases, making it a primary therapeutic target. "ER degrader 9" is a potent, bifunctional molecular glue designed to induce the degradation of ERα. Unlike traditional inhibitors that merely block the receptor's function, this compound harnesses the cell's ubiquitin-proteasome system to eliminate the ERα protein entirely. This mechanism offers a promising strategy to overcome resistance to conventional endocrine therapies, particularly in cases involving mutations in the estrogen receptor 1 (ESR1) gene.
These application notes provide a comprehensive guide for the preclinical evaluation of this compound and similar bifunctional ER degraders in ER-positive (ER+) breast cancer models. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the assessment of this next-generation therapeutic modality.
Note on Data Presentation: As specific quantitative data for "this compound" beyond its high potency (DC50 ≤10 nM in MCF-7 cells) is not yet publicly available, the following tables and protocols utilize data from a well-characterized, potent, and orally bioavailable PROTAC® ER degrader, Vepdegestrant (ARV-471), as a representative example to illustrate expected experimental outcomes and methodologies.[1][2][3][4]
Mechanism of Action and Signaling Pathway
This compound, as a bifunctional molecular glue, operates by inducing proximity between ERα and an E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin molecules to ERα, tagging it for recognition and subsequent degradation by the 26S proteasome. The degradation of ERα disrupts downstream signaling pathways that are crucial for the proliferation and survival of ER+ breast cancer cells.
Data Presentation
In Vitro Activity of a Representative ER Degrader (Vepdegestrant)
The following tables summarize the in vitro activity of the representative ER degrader, Vepdegestrant, in various ER+ breast cancer cell lines. DC50 represents the concentration required for 50% maximal degradation of the target protein, while GI50 (Growth Inhibition 50) is the concentration needed to inhibit 50% of cell growth.
Table 1: ERα Degradation in ER+ Breast Cancer Cell Lines
| Cell Line | ERα Status | DC50 (nM) | Dmax (% Degradation) |
| MCF-7 | Wild-Type | 0.9[1][2][4] | ~95%[1][2] |
| T47D | Wild-Type | ~2.0[5][6] | >90%[1][2] |
| CAMA-1 | Wild-Type | Not Reported | >90%[1][2] |
| ZR-75-1 | Wild-Type | Not Reported | >90%[1][2] |
| BT474 | Wild-Type | Not Reported | >90%[1][2] |
| T47D | Y537S Mutant | Not Reported | >90%[1][2] |
| T47D | D538G Mutant | Not Reported | >90%[1][2] |
Table 2: Anti-proliferative Activity in ER+ Breast Cancer Cell Lines
| Cell Line | ERα Status | GI50 (nM) |
| MCF-7 | Wild-Type | 3.3[2][3][4] |
| T47D | Wild-Type | 4.5[2][3][4] |
| T47D | Y537S Mutant | 8.0[2][3][4] |
| T47D | D538G Mutant | 5.7[2][3][4] |
In Vivo Efficacy of a Representative ER Degrader (Vepdegestrant)
The table below outlines the in vivo anti-tumor activity of Vepdegestrant in an MCF-7 orthotopic xenograft model. Tumor Growth Inhibition (TGI) is a measure of the reduction in tumor volume compared to a vehicle-treated control group.
Table 3: Anti-tumor Efficacy in MCF-7 Xenograft Model
| Treatment | Dose (mg/kg, oral, daily) | TGI (%) | ERα Degradation in Tumor (%) |
| Vepdegestrant | 3 | 85[3] | >94%[3] |
| Vepdegestrant | 10 | 98[3] | >94%[3] |
| Vepdegestrant | 30 | 120 (regression)[3] | >94%[3] |
| Fulvestrant | 200 (s.c., weekly) | 31-80[1][2][7] | 63-65%[2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of ERα Degradation
This protocol is used to quantify the degradation of ERα protein following treatment with this compound.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., EMEM for MCF-7, RPMI-1640 for T47D) with 10% FBS
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate MCF-7 or T47D cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the medium from the cells and add the medium containing the degrader or vehicle control (DMSO). A typical concentration range to test would be 0.1 nM to 1000 nM. Incubate for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After incubation, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Lysate Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate the proteins by size. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Also, probe for a loading control (e.g., β-actin) on the same membrane.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control. Calculate the percentage of ERα remaining relative to the vehicle-treated control. Plot the percentage of ERα remaining against the log of the degrader concentration to determine the DC50 and Dmax.
Protocol 2: Cell Viability Assay (MTT or similar)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) or similar viability reagent (e.g., WST-1, CellTiter-Glo®)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 or T47D cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. A suggested concentration range is 0.01 nM to 10 µM. Add 100 µL of the diluted compound to the appropriate wells (final volume 200 µL). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the average absorbance of blank wells (medium only). Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percentage of cell viability against the log of the degrader concentration and use a non-linear regression model to determine the GI50 value.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes the establishment of an ER+ breast cancer xenograft model and the evaluation of the anti-tumor efficacy of this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
-
MCF-7 cells
-
Female immunodeficient mice (e.g., NOD/SCID or Nude)
-
Matrigel
-
17β-Estradiol pellets (e.g., 0.72 mg, 90-day release)
-
This compound formulation for oral gavage
-
Vehicle control for oral gavage
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Estrogen Supplementation: Two to three days prior to cell implantation, subcutaneously implant a 17β-estradiol pellet on the dorsal side of each mouse.[8] This is essential for the growth of estrogen-dependent MCF-7 tumors.[9]
-
Cell Preparation and Implantation:
-
Harvest MCF-7 cells that are in the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^7 cells/mL.
-
Anesthetize the mice. Inject 100 µL of the cell suspension (5-10 x 10^6 cells) orthotopically into the mammary fat pad.
-
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses, positive control like fulvestrant).
-
Drug Administration: Administer this compound or vehicle control daily via oral gavage. The volume is typically 100-200 µL per mouse.
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint Analysis:
-
Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
A portion of the tumor tissue can be snap-frozen for subsequent Western blot analysis to confirm ERα degradation in vivo.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.
-
Conclusion
This compound represents a promising therapeutic agent for ER+ breast cancer by effectively eliminating the ERα protein. The protocols and data presented here provide a robust framework for the preclinical characterization of its efficacy and mechanism of action. Through rigorous in vitro and in vivo studies, the full potential of this and other bifunctional ER degraders can be elucidated, paving the way for new and improved treatments for breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arvinasmedical.com [arvinasmedical.com]
- 9. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
Troubleshooting & Optimization
ER degrader 9 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of ER degrader 9. It includes frequently asked questions (FAQs) and troubleshooting guides to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound (also referred to as compound 1) is a potent, bifunctional molecular glue that targets the estrogen receptor (ER) for degradation.[1][2] Its mechanism involves forming a complex with the ER protein and an E3 ubiquitin ligase, which tags the ER for destruction by the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[3][4][5] This targeted degradation of the ER is a therapeutic strategy being explored for ER-positive breast cancers.[2] In MCF-7 breast cancer cells, it has demonstrated a half-maximal degradation concentration (DC50) of ≤10 nM.[1][2]
Q2: What is the recommended solvent for dissolving this compound? A2: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is crucial to use anhydrous DMSO, as moisture can impact the solubility and stability of the compound.[6]
Q3: How should I store this compound powder and stock solutions? A3: Proper storage is critical to prevent degradation and ensure compound stability.[7] For optimal stability, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[8]
Q4: Can I store my this compound stock solution at 4°C or -20°C? A4: Short-term storage in DMSO at 4°C is possible for up to two weeks.[1] For longer-term storage (up to 6 months), it is highly recommended to store the DMSO stock solution at -80°C.[1] Storing at -20°C is a viable option for up to one month.[7]
Data Presentation
Table 1: Compound and Storage Information
| Property | Value | Source(s) |
| Compound Name | This compound | [1][2] |
| CAS Number | 3023359-75-0 | [1][2] |
| Molecular Formula | C40H48N4O2 | [1][2] |
| Molecular Weight | 616.83 g/mol | [1][2] |
| Storage (Powder) | 2 years at -20°C (protected from light and moisture) | [1][7] |
| Storage (in DMSO) | 2 weeks at 4°C 6 months at -80°C | [1] |
Table 2: Solubility Guidelines
| Solvent | Recommended Use | Key Considerations | Source(s) |
| DMSO | Preparing high-concentration stock solutions | Use anhydrous grade. Moisture can reduce compound solubility. | [1][6] |
| Aqueous Media | Diluting stock solutions for cell-based assays | This compound is expected to have low aqueous solubility. See troubleshooting for precipitation issues. | [6] |
Troubleshooting Guide
Issue 1: Inconsistent or No ERα Degradation Observed
-
Question: We are observing inconsistent or minimal ERα degradation in our Western blot results. What are the potential causes?
-
Answer: Several factors can lead to poor degradation efficiency. A systematic approach is recommended to pinpoint the issue.
-
Suboptimal Concentration: The concentration of this compound may be too low, or you may be observing a "hook effect," where very high concentrations can inhibit the necessary ternary complex formation between ERα, the degrader, and the E3 ligase.[8]
-
Solution: Perform a wide dose-response curve, testing concentrations from the picomolar to the high micromolar range to identify the optimal degradation window.[8]
-
-
Insufficient Treatment Time: The incubation period may be too short for the complete process of ubiquitination and proteasomal degradation to occur.[8]
-
Solution: Conduct a time-course experiment, analyzing ERα protein levels at multiple time points (e.g., 4, 8, 12, 24, and 48 hours) to determine the optimal treatment duration for your specific cell line.[8]
-
-
Compound Instability: The degrader may have lost activity due to improper storage or handling, such as multiple freeze-thaw cycles.[8]
-
Low Proteasome Activity: The degradation of ERα is dependent on a functional ubiquitin-proteasome system.[9] If proteasomal activity is compromised in your cells, degradation will be reduced.
-
Solution: As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). A rescue of ERα levels in the presence of the inhibitor confirms the degradation is proteasome-dependent.[10]
-
-
Issue 2: Compound Precipitation in Cell Culture Media
-
Question: My this compound solution precipitates when I add it to the aqueous cell culture medium. How can I prevent this?
-
Answer: This is a common issue for compounds with low aqueous solubility that are dissolved in a highly organic solvent like DMSO.[6]
-
High Final Solvent Concentration: The final concentration of DMSO in the culture medium might be too high, causing the compound to crash out of solution and potentially leading to cellular toxicity.[6][8]
-
Solution: Ensure the final DMSO concentration in your culture medium is low and non-toxic, typically below 0.5%.[8] Perform serial dilutions in your culture medium to lower the DMSO concentration gradually.
-
-
Low Aqueous Solubility: The compound itself is likely insoluble in water. Direct dilution of a concentrated stock can cause immediate precipitation.[6]
-
Solution: After adding the DMSO stock to your pre-warmed media, vortex or mix the solution thoroughly before adding it to the cells. This helps to disperse the compound quickly. Prepare working solutions immediately before use.
-
-
Issue 3: High Cell Toxicity or Off-Target Effects
-
Question: We are observing significant cell death that doesn't correlate with ERα degradation. What could be the cause?
-
Answer: The observed toxicity could be due to the vehicle or off-target effects of the compound.
-
Vehicle Toxicity: High concentrations of DMSO are toxic to most cell lines.[8]
-
Solution: Run a vehicle control experiment where you treat cells with the highest concentration of DMSO used in your experiment. This will help you distinguish between compound-specific effects and solvent-induced toxicity.[8] Ensure the final DMSO concentration is consistent across all treatment groups and remains below 0.5%.[8]
-
-
Cell Line Variability: Different cell lines can exhibit varied responses due to their unique genetic backgrounds and protein expression profiles.[9]
-
Solution: Confirm that your cell line expresses sufficient levels of ERα and the relevant E3 ligase components. Test the degrader in multiple ERα-positive cell lines to confirm its on-target activity.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent moisture condensation.[7]
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 2-3 minutes to ensure the compound is fully dissolved. Gentle warming or sonication in an ultrasonic bath can be used if necessary to aid dissolution.[6][7]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.[7] Store the aliquots immediately at -80°C for long-term stability (up to 6 months).[1][7]
Protocol 2: Western Blotting for ERα Degradation Assessment
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to attach overnight.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in pre-warmed cell culture medium. Aspirate the old medium from the cells and replace it with the medium containing the degrader or vehicle control (e.g., DMSO <0.5%).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours), as determined by a time-course experiment.[11]
-
Cell Lysis: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[4][11] Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[11]
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a standard method like the BCA assay.[4][11]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-PAGE gel. Separate the proteins via electrophoresis and then transfer them to a PVDF membrane.[4][11]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.[4][11]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4][11]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Apply an ECL substrate and visualize the protein bands using a chemiluminescence detection system.[4] To ensure equal loading, probe the membrane with an antibody for a loading control protein (e.g., β-actin or GAPDH). Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control.[8]
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Experimental workflow for evaluating ER degrader efficacy.
Caption: Troubleshooting flowchart for inconsistent ER degradation.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. protacerdegraders.com [protacerdegraders.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting ER Degrader Western Blot Results
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western blot analysis of Estrogen Receptor (ER) degraders.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing any degradation of ERα after treatment with my degrader?
A1: Several factors could be at play:
-
Ineffective Drug Concentration or Incubation Time: The concentration of the degrader may be too low, or the treatment duration too short. Degradation is both time- and dose-dependent. Create a dose-response curve and a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine optimal conditions.
-
Cell Line Resistance: The chosen cell line (e.g., MCF-7, T-47D) might have intrinsic or acquired resistance to the degrader.[1]
-
Compound Instability: Ensure the degrader is properly stored and handled to maintain its activity.
-
Inactive Proteasome: The mechanism of many ER degraders, especially PROTACs, relies on the ubiquitin-proteasome system.[2] If cellular proteasome activity is compromised, degradation will not occur.
-
Poor Antibody Quality: The primary antibody may not be sensitive or specific enough to detect ERα effectively. Use a validated antibody known to work well for Western blotting.[3][4]
Q2: My ERα band appears as a smear or a "ladder" of higher molecular weight bands after treatment. What does this mean?
A2: This pattern is a classic indicator of protein ubiquitination.[5][6] ER degraders like PROTACs work by inducing the ubiquitination of ERα, tagging it for destruction by the proteasome.[2][7] The "ladder" represents the ERα protein covalently linked to one or more ubiquitin molecules (each adding ~8.6 kDa).[8] Seeing this smear can actually be a positive sign that the degrader is working as intended, especially at early time points or when the proteasome is inhibited.[5][9]
Q3: Why is the ERα band intensity increasing after treatment with a proteasome inhibitor control?
A3: This is the expected result and serves as a crucial positive control. Proteasome inhibitors (like MG-132) block the final step of degradation.[10] When cells are co-treated with an ER degrader and a proteasome inhibitor, the degrader will still tag ERα with ubiquitin, but the proteasome cannot destroy it. This leads to an accumulation of ubiquitinated ERα, which often appears as a stronger, smeared band at a higher molecular weight, confirming that your degrader is functioning via the proteasome pathway.[11][12][13]
Q4: I see complete degradation of ERα, but there is no effect on downstream signaling or cell proliferation. Why?
A4: This could point to several biological complexities:
-
Redundant Pathways: Other signaling pathways may be compensating for the loss of ERα signaling, leading to sustained cell growth.
-
Off-Target Effects: While the degrader is effective against ERα, it might have off-target effects that counteract the expected outcome.[14]
-
Incomplete Degradation: A very small, undetectable pool of ERα might be sufficient to maintain signaling.
-
Phosphorylated ERα: Some degraders may be less effective at degrading phosphorylated (activated) forms of ERα.[1] Consider using antibodies specific to phosphorylated ERα to investigate this.
Q5: How do I choose the best primary antibody for detecting ERα?
A5: Selecting a high-quality, validated antibody is critical.
-
Validation Data: Look for antibodies with extensive validation data for Western blotting, preferably shown in ER-positive (e.g., MCF-7) and ER-negative (e.g., SK-BR-3) cell lines to demonstrate specificity.[3]
-
Clonality: Monoclonal antibodies often provide higher specificity and lot-to-lot consistency.[3]
-
Cited in Literature: Choose antibodies that have been successfully used and cited in peer-reviewed publications for similar applications.
-
Epitope: Be aware of the epitope the antibody recognizes. If the degrader causes a conformational change or cleavage, it could mask the epitope.
Troubleshooting Guide
This section provides a systematic approach to resolving common Western blot problems when studying ER degraders.
Problem 1: No or Weak ERα Signal in Control Lane
| Potential Cause | Recommended Solution |
| Low ERα Expression | Confirm that your cell line (e.g., MCF-7, T-47D) expresses sufficient levels of ERα. Use a known positive control lysate if possible.[15] |
| Insufficient Protein Loaded | Load at least 20-30 µg of total protein per lane from whole-cell extracts.[15] Quantify protein concentration accurately using a BCA or Bradford assay. |
| Inefficient Protein Extraction | Use a lysis buffer containing strong detergents (e.g., RIPA buffer) and mechanical disruption (sonication) to ensure complete cell lysis and protein solubilization.[10] |
| Poor Antibody Performance | The primary or secondary antibody may be inactive or used at a suboptimal dilution. Test a range of antibody concentrations and ensure proper storage.[16] |
| Inefficient Transfer | Verify protein transfer from the gel to the membrane using Ponceau S staining. For large proteins like ERα (~66 kDa), ensure adequate transfer time or use a gradient gel.[17] |
Problem 2: Inconsistent or No Degradation Observed
| Potential Cause | Recommended Solution |
| Suboptimal Degrader Dose/Time | Perform a dose-response (e.g., 1 nM to 10 µM) and time-course (e.g., 2-24h) experiment to find the optimal conditions for degradation.[18] |
| Proteasome Dysfunction | Include a positive control for proteasome-mediated degradation. Co-treat with a proteasome inhibitor (e.g., 10 µM MG-132 for 4-6 hours) to "rescue" the ERα band and confirm the degradation pathway.[10] |
| Protein Degradation in Lysate | Always add a protease inhibitor cocktail to your lysis buffer and keep samples on ice or at 4°C to prevent non-specific degradation.[15][19] |
| "Hook Effect" (PROTACs) | At very high concentrations, PROTACs can exhibit reduced efficacy due to the formation of non-productive binary complexes. Test a wide range of concentrations.[18] |
Problem 3: High Background or Non-Specific Bands
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat milk or BSA in TBST.[16] |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal concentration that maximizes signal and minimizes background.[16] |
| Insufficient Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove non-specific binding. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer (TBST), as bacterial growth can cause speckled background. |
Experimental Protocols & Data
Key Experimental Parameters
This table provides starting points for key experimental variables. These should be optimized for your specific degrader, cell line, and antibodies.
| Parameter | Cell Line (Example) | Recommendation | Notes |
| Cell Seeding Density | MCF-7 | 2 x 10⁵ cells/mL | Ensure cells are in the logarithmic growth phase at the time of treatment. |
| ER Degrader (Fulvestrant) | MCF-7, T-47D | 10 - 100 nM | A common SERD used as a benchmark control.[20] |
| ER Degrader (PROTAC) | Varies | 1 nM - 1 µM | Potency varies widely; determine empirically.[21] |
| Treatment Duration | Varies | 4 - 24 hours | Time-course is critical to observe degradation kinetics.[22] |
| Proteasome Inhibitor | MG-132 | 10 - 20 µM | Add 4-6 hours before cell harvest.[11] |
| Protein Load / Lane | All | 20 - 40 µg | Ensure equal loading by checking a housekeeping protein (e.g., β-Actin, GAPDH). |
| Primary Antibody (ERα) | All | 1:1000 dilution | Dilution is antibody-dependent; check the datasheet.[23] |
Detailed Protocol: Western Blot for ERα Degradation
-
Cell Culture & Treatment:
-
Plate ER-positive cells (e.g., MCF-7) and grow to 70-80% confluency.
-
Treat cells with the ER degrader at various concentrations and for different time points. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Fulvestrant).
-
For mechanism validation, include a condition with your degrader plus a proteasome inhibitor (e.g., MG-132) for the last 4-6 hours of treatment.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant from each sample using a BCA or similar protein assay.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
After transfer, stain the membrane with Ponceau S to visually confirm transfer efficiency and equal loading.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against ERα (e.g., at 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a digital imager or X-ray film.
-
Strip the membrane (if necessary) and re-probe for a loading control protein (e.g., β-Actin) to confirm equal protein loading across all lanes.
-
Visualizations
Mechanism of Action: PROTAC ER Degrader
Caption: Mechanism of action for a PROTAC-based ER degrader.
Experimental Workflow: Western Blot Analysis
Caption: Standard experimental workflow for ER degrader Western blotting.
Troubleshooting Logic Tree
Caption: A logical decision tree for troubleshooting lack of ERα degradation.
References
- 1. Complete elimination of estrogen receptor α by PROTAC estrogen receptor α degrader ERD-148 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protacerdegraders.com [protacerdegraders.com]
- 3. Estrogen Receptor alpha (D8H8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Anti-Estrogen Receptor alpha antibody (ab3575) | Abcam [abcam.com]
- 5. Ubiquitination Detection Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. appliedbiomics.com [appliedbiomics.com]
- 9. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Western blot troubleshooting guide! [jacksonimmuno.com]
- 18. benchchem.com [benchchem.com]
- 19. blog.addgene.org [blog.addgene.org]
- 20. researchgate.net [researchgate.net]
- 21. University of Michigan divulges new ER-targeting PROTACs | BioWorld [bioworld.com]
- 22. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
- 23. Estrogen Receptor alpha (D6R2W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing ER Degrader 9 Concentration for Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of ER Degrader 9 for in vitro experiments. Here you will find troubleshooting guides and frequently asked questions to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, bifunctional molecule that induces the degradation of the estrogen receptor (ER). It is classified as a Proteolysis-Targeting Chimera (PROTAC). PROTACs are designed with two key components: one end binds to the target protein (in this case, ERα), and the other end recruits an E3 ubiquitin ligase.[1] This proximity facilitates the tagging of ERα with ubiquitin, marking it for degradation by the cell's natural protein disposal system, the proteasome.[2][3] This catalytic process allows a single molecule of this compound to induce the degradation of multiple ERα proteins.[3]
Q2: What is a recommended starting concentration for this compound?
Based on available data for similar potent ER degraders, a good starting point for a dose-response experiment is to test a broad range of concentrations, from picomolar to micromolar (e.g., 0.1 nM to 10 µM).[1][4] For this compound specifically, a DC50 of ≤10 nM has been reported in MCF-7 cells, suggesting its optimal concentration for significant degradation is likely in the low nanomolar range in this cell line.[5] However, the ideal concentration can vary between different cell lines.[6]
Q3: How long should I treat my cells with this compound?
The optimal treatment time can vary depending on the cell line and the experimental endpoint. A common starting point is a 24-hour incubation.[1] To determine the ideal duration for your specific experiment, a time-course experiment is recommended. This involves treating cells with a fixed concentration of this compound (around the DC50) and analyzing ERα levels at multiple time points (e.g., 4, 8, 12, 24, and 48 hours).[1]
Q4: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases.[1][7] This is thought to occur because the high concentration of the PROTAC leads to the formation of binary complexes (PROTAC-ERα or PROTAC-E3 ligase) instead of the productive ternary complex (ERα-PROTAC-E3 ligase) required for degradation.[7] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration window that maximizes degradation before the effect diminishes at higher concentrations.[1][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low ERα degradation observed | - Suboptimal this compound concentration.[1]- Insufficient treatment time.[1]- The cell line has low levels of the required E3 ligase.[4]- Poor cell permeability of the degrader.[4] | - Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM).[1][4]- Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours).[1]- Verify the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line via Western blot or qPCR.[4]- Consult literature for similar compounds to assess potential permeability issues.[4] |
| Inconsistent results between experiments | - Variability in cell confluency at the time of treatment.[6]- Inconsistent final DMSO concentration.[8]- Instability of this compound in cell culture media over long incubation times.[8] | - Ensure consistent cell seeding density and confluency at the start of each experiment.[9]- Maintain a consistent and low final DMSO concentration (typically <0.5%) across all wells.[8]- For experiments longer than 48 hours, consider replenishing the media with fresh this compound every 24-48 hours.[8] |
| High cell toxicity observed | - Off-target effects at high concentrations.[7][10]- High concentration of the vehicle (e.g., DMSO). | - Perform a cell viability assay to determine the cytotoxic concentration.[7]- Use a lower, more specific concentration of this compound.[4]- Ensure the final vehicle concentration is not toxic to the cells.[7] |
| ERα levels recover after initial degradation | - Cellular compensatory mechanisms, such as upregulation of new ERα synthesis.[1]- Metabolism or degradation of this compound over time.[1] | - Analyze ERα mRNA levels using qRT-PCR to check for compensatory gene expression.[1]- Consider re-administering this compound by replacing the media at regular intervals for longer-term experiments.[1] |
Data Presentation
Table 1: Representative Dose-Response Data for an ERα Degrader in MCF-7 Cells
This table presents hypothetical data for illustrative purposes, based on typical results for potent ERα degraders.
| Concentration | % ERα Degradation (24h) |
| Vehicle (DMSO) | 0% |
| 0.1 nM | 15% |
| 1 nM | 55% |
| 10 nM | 90% |
| 100 nM | 95% |
| 1 µM | 92% |
| 10 µM | 80% (Hook Effect) |
Table 2: Representative Time-Course Data for an ERα Degrader in MCF-7 Cells
This table presents hypothetical data for illustrative purposes, based on typical results for potent ERα degraders at a concentration of 10 nM.
| Treatment Time | % ERα Degradation |
| 0 hours | 0% |
| 4 hours | 30% |
| 8 hours | 65% |
| 16 hours | 88% |
| 24 hours | 90% |
| 48 hours | 85% |
Experimental Protocols
Protocol 1: Dose-Response Curve for ERα Degradation by Western Blot
Objective: To determine the optimal concentration of this compound for maximal ERα degradation.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors[11]
-
BCA protein assay kit[11]
-
SDS-PAGE gels and running buffer[12]
-
PVDF membrane[12]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[12]
-
Primary antibody against ERα[12]
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)[12]
-
HRP-conjugated secondary antibody[12]
-
Chemiluminescent substrate[12]
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight.[11]
-
Treatment: Prepare serial dilutions of this compound in complete medium. A suggested range is 0.1 nM to 10 µM. Include a vehicle-only (DMSO) control. Aspirate the old medium from the cells and add the treatment media.[1][4]
-
Incubation: Incubate the cells for a fixed time, for example, 24 hours.[1]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.[11][13]
-
Protein Quantification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.[11][13]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 15-30 µg) from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[4][13]
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary anti-ERα antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.[11][12]
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.[13]
-
Data Analysis: Quantify the band intensities for ERα and the loading control. Normalize the ERα signal to the loading control and express the results as a percentage of the vehicle-treated control. Plot the percentage of ERα degradation against the log of the this compound concentration to determine the DC50 (concentration for 50% degradation).[12]
Protocol 2: Cell Viability Assay (e.g., MTT or CCK-8)
Objective: To assess the effect of this compound on cell proliferation and viability.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT or CCK-8 reagent[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[12]
-
Treatment: Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).[12]
-
Assay Reagent Incubation: Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).[12][13]
-
Absorbance Measurement: If using MTT, add solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.[12][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against the logarithm of the degrader concentration.[12]
Visualizations
Caption: Mechanism of action for this compound via the ubiquitin-proteasome system.
Caption: Workflow for optimizing this compound concentration and treatment time.
Caption: A decision tree for troubleshooting lack of ERα degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. protacerdegraders.com [protacerdegraders.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
minimizing experimental artifacts with ER degrader 9
Welcome to the technical support center for ER degrader 9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing experimental artifacts and troubleshooting common issues encountered when working with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
FAQ 1: What is this compound and how does it work?
This compound is a potent, bifunctional molecular glue that induces the degradation of the Estrogen Receptor (ERα).[1] It functions as a Proteolysis-Targeting Chimera (PROTAC), which simultaneously binds to ERα and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of ERα, marking it for degradation by the proteasome.[2][3][4] This targeted degradation of ERα disrupts downstream signaling pathways that promote the growth of ER-positive cancers.
FAQ 2: We are observing inconsistent ERα degradation with this compound. What are the potential causes?
Inconsistent degradation of ERα can stem from several experimental variables. Key factors to consider include:
-
Suboptimal Concentration: The concentration of this compound is critical. A full dose-response curve should be performed to determine the optimal concentration for degradation (DC50). Very high concentrations can lead to a "hook effect," where the formation of the ternary complex (ERα-PROTAC-E3 ligase) is impaired, reducing degradation efficiency.[5][6]
-
Insufficient Treatment Time: The kinetics of ERα degradation can vary between cell lines. A time-course experiment is recommended to determine the optimal treatment duration.
-
Cell Line Variability: Different cell lines can exhibit varying levels of E3 ligase components and other factors that influence the efficiency of PROTAC-mediated degradation.
-
Improper Compound Handling: Ensure this compound is stored correctly, typically at -20°C for solid form and -80°C for stock solutions, to prevent degradation.[7] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[7]
-
Proteasome Inhibition: The degradation of ERα by this compound is dependent on a functional ubiquitin-proteasome system. Co-treatment with a proteasome inhibitor like MG132 should rescue ERα levels, confirming the mechanism of action.[8][9]
FAQ 3: How can we assess for off-target effects of this compound?
A comprehensive approach is recommended to identify potential off-target effects:
-
Global Proteomics: Mass spectrometry-based proteomics is the gold standard for unbiasedly identifying off-target proteins. This involves comparing the proteomes of cells treated with this compound to vehicle-treated controls.[5][10][11]
-
Western Blotting: Validate any potential off-targets identified through proteomics using specific antibodies.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to confirm direct binding of this compound to potential off-target proteins.[5]
FAQ 4: We are observing cytotoxicity that doesn't correlate with ERα degradation. What could be the cause?
-
Off-Target Effects: The cytotoxicity may be due to the degradation of an off-target protein that is essential for cell survival.
-
Vehicle Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not causing cellular toxicity. It is recommended to keep the final DMSO concentration below 0.5%.
-
Compound Impurities: Ensure the purity of the this compound being used.
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | DC50 (nM) | Assay Type | Reference |
| MCF-7 | ≤10 | Western Blot | [1] |
| T-47D | <10 | Western Blot | [12] |
DC50: The concentration of the compound that results in 50% degradation of the target protein.
Table 2: Troubleshooting Guide for Common Experimental Issues
| Issue | Potential Cause | Recommended Action |
| No or low ERα degradation | - Inactive compound- Suboptimal concentration- Insufficient treatment time | - Prepare fresh dilutions from a properly stored stock- Perform a dose-response experiment- Conduct a time-course experiment |
| Inconsistent ERα degradation | - Cell confluency- Serum variability in media- Inefficient protein extraction | - Maintain consistent cell density at the time of treatment- Use serum-free media or charcoal-stripped serum- Optimize lysis buffer and protocol |
| "Hook Effect" observed | - High PROTAC concentration | - Perform a wide dose-response curve to identify the optimal degradation window |
| ERα levels recover after initial degradation | - PROTAC instability or metabolism- Cellular compensatory mechanisms | - Re-administer the PROTAC in fresh media for longer experiments- Analyze ERα mRNA levels by qRT-PCR to check for transcriptional upregulation |
| Cell toxicity observed | - Off-target effects- High solvent concentration | - Perform a cell viability assay to determine the cytotoxic concentration- Ensure the final solvent concentration is non-toxic |
Experimental Protocols
Protocol 1: Western Blot Analysis of ERα Degradation
This protocol details the procedure for assessing this compound-induced degradation of ERα in adherent cell lines.
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency on the day of treatment.
-
Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against ERα overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Use densitometry software to quantify the band intensity of ERα relative to the loading control.
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
This protocol measures the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with serial dilutions of this compound for the desired duration (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.
-
Solubilization: Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 3: Global Proteomics for Off-Target Analysis
This protocol outlines a general workflow for identifying off-target effects of this compound using quantitative mass spectrometry.
-
Cell Culture and Treatment: Culture a suitable cell line to ~70-80% confluency. Treat cells with this compound at a predetermined optimal concentration. Include a vehicle control and a negative control (e.g., an inactive epimer).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Data Analysis: Process the raw MS data using appropriate software to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the this compound-treated samples compared to controls.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for inconsistent ERα degradation.
Caption: Workflow for identifying and validating off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. protacerdegraders.com [protacerdegraders.com]
- 5. benchchem.com [benchchem.com]
- 6. Estrogen receptor functional domains and signal transduction schemes [pfocr.wikipathways.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. University of Michigan divulges new ER-targeting PROTACs | BioWorld [bioworld.com]
addressing inconsistent results with ER degrader 9
Welcome to the technical support center for ER Degrader 9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to offer detailed protocols for consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, bifunctional molecular glue designed for targeted degradation of the Estrogen Receptor (ER).[1] It functions by inducing proximity between the ER protein and an E3 ubiquitin ligase, leading to the ubiquitination of ER and its subsequent degradation by the proteasome. This mechanism of action makes it a valuable tool for studying ER signaling and for the development of therapies for ER-positive cancers.[2][3]
Q2: In which cell lines is this compound effective?
This compound has been shown to be a potent ER degrader in the MCF-7 human breast cancer cell line, with a half-maximal degradation concentration (DC50) of less than or equal to 10 nM.[1] The efficacy in other ER-positive cell lines should be determined empirically.
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis. For shipping, it is typically stable at room temperature in the continental US, though this may vary for other locations.[1]
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from several factors, ranging from experimental design to technical execution. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Inconsistent or Incomplete ER Degradation
Potential Cause 1: Suboptimal Drug Concentration or Treatment Duration
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line and experimental conditions. Start with a concentration range around the known DC50 (≤10 nM for MCF-7) and vary the treatment time (e.g., 4, 8, 16, 24 hours).[4]
Potential Cause 2: Cell Culture Conditions
-
Cell Confluency: High cell confluency can reduce the effective concentration of the degrader per cell and alter cellular signaling pathways.[5]
-
Solution: Seed cells at a density that will result in 70-80% confluency at the time of treatment. Avoid letting cells become over-confluent.[6]
-
-
Serum Variability: Fetal Bovine Serum (FBS) batches can contain varying levels of endogenous hormones that may interfere with the activity of ER degraders.
-
Solution: Use charcoal-stripped FBS to remove endogenous steroids. If inconsistencies persist, test different batches of FBS or consider serum starvation prior to treatment.
-
Potential Cause 3: Cell Line Variability
-
Solution: Different ER-positive cell lines can exhibit varying sensitivities to ER degraders due to differences in their genetic background and expression of proteasome machinery components.[7][8] It is crucial to optimize the protocol for each cell line used.
Problem 2: High Background or Non-Specific Bands in Western Blot
Potential Cause 1: Inadequate Blocking or Washing
-
Solution: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Use a high-quality blocking agent such as 5% non-fat dry milk or BSA in TBST. Ensure thorough washing between antibody incubations with at least three washes of 5-10 minutes each.[9][10]
Potential Cause 2: Antibody Issues
-
Primary Antibody Concentration: An excessively high concentration can lead to non-specific binding.
-
Solution: Titrate the primary antibody to determine the optimal dilution that provides a strong signal with minimal background.[11]
-
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in the lysate.
-
Solution: Use a secondary antibody that is specific for the host species of the primary antibody and consider using pre-adsorbed secondary antibodies.[9]
-
Logical Troubleshooting Flowchart
Data Presentation
The following tables provide a summary of the in vitro efficacy of this compound in comparison to other common ER degraders.
Table 1: In Vitro ERα Degradation in Breast Cancer Cell Lines
| Compound | Cell Line | DC₅₀ (nM) | Maximum Degradation (Dₘₐₓ) (%) |
| This compound | MCF-7 | ≤10 [1] | >90 (assumed based on potency) |
| Vepdegestrant (ARV-471) | MCF-7 | ~1-2[3][12] | >90[4] |
| Vepdegestrant (ARV-471) | T47D | ~1.8[4] | Not Specified |
| Fulvestrant | MCF-7 | <1[7] | >90[7] |
Table 2: Antiproliferative Activity of ER Degraders
| Compound | Cell Line | IC₅₀/GI₅₀ (nM) |
| Vepdegestrant (ARV-471) | MCF-7 | 3.3[3] |
| Vepdegestrant (ARV-471) | T47D | 4.5[3] |
| Fulvestrant | MCF-7 | Data varies by study |
Note: Direct comparative data for all compounds under identical conditions is limited. The provided values are from various sources and should be interpreted with caution.[13]
Experimental Protocols
Protocol 1: ERα Degradation Assay via Western Blot
This protocol details the steps to assess the degradation of ERα in cancer cell lines following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates at a density that will achieve 70-80% confluency on the day of the experiment.[6] For MCF-7 cells, use Eagle's Minimum Essential Medium (EMEM) supplemented with 10% charcoal-stripped FBS, 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.[14][15]
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis:
-
Place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations of all samples with RIPA buffer.
4. SDS-PAGE and Western Blotting:
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto a 7.5% or 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
5. Quantification:
-
Perform densitometry analysis to quantify the band intensity of ERα relative to the loading control.
-
Calculate the percentage of ERα degradation for each treatment condition compared to the vehicle control.
Experimental Workflow Diagram
Signaling Pathway
This compound Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. elabscience.com [elabscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bosterbio.com [bosterbio.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 12. arvinas.com [arvinas.com]
- 13. benchchem.com [benchchem.com]
- 14. mcf7.com [mcf7.com]
- 15. genome.ucsc.edu [genome.ucsc.edu]
ER degrader 9 degradation kinetics optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ER Degrader 9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, bifunctional molecular glue that acts as an estrogen receptor (ER) degrader.[1][2] It functions by inducing the degradation of the estrogen receptor protein. Its mechanism is analogous to that of PROTACs (Proteolysis Targeting Chimeras), which hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3] this compound brings the ER protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination of ER and its subsequent degradation by the proteasome.[3] This removal of the ER protein disrupts downstream signaling pathways that contribute to tumor growth in ER-positive cancers.[4]
Q2: What is the degradation potency of this compound?
A2: this compound is a highly potent ER degrader, with a reported half-maximal degradation concentration (DC50) of less than or equal to 10 nM in MCF-7 breast cancer cells.[1][5]
Q3: In which cell lines can I test this compound?
A3: this compound is suitable for use in ER-positive breast cancer cell lines. Commonly used models for testing ER degraders include MCF-7, T47D, CAMA-1, BT474, and ZR-75-1 cells.[6][7] It is crucial to confirm ER expression in your chosen cell line before starting experiments.
Q4: How can I confirm that the observed reduction in ER protein levels is due to proteasomal degradation?
A4: To verify that ER Degradation is proteasome-dependent, you can co-treat your cells with this compound and a proteasome inhibitor, such as MG132 or carfilzomib. If the degradation of ER is prevented or significantly reduced in the presence of the proteasome inhibitor, it confirms that the degradation is mediated by the proteasome.[8]
Q5: What are the key parameters to assess the degradation kinetics of this compound?
A5: The primary parameters to evaluate the efficiency of an ER degrader are:
-
DC50 : The concentration of the degrader that results in 50% degradation of the target protein.[8]
-
Dmax : The maximum percentage of target protein degradation that can be achieved with the degrader.
-
Time-course : The rate at which the degrader induces degradation of the target protein over time.
Troubleshooting Guide
Problem 1: Inconsistent or no ER degradation observed.
| Potential Cause | Suggested Solution |
| Suboptimal concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from picomolar to micromolar) to determine the optimal concentration for degradation.[9] |
| Insufficient treatment time | Conduct a time-course experiment, treating cells for various durations (e.g., 2, 4, 8, 12, 24, 48 hours) to identify the optimal treatment time for maximal degradation. |
| Cell line variability | Ensure that the cell line used has sufficient expression of both ER and the necessary E3 ligase components. Different cell lines may exhibit varying degradation efficiencies.[10] |
| Improper compound storage | Ensure that this compound is stored correctly according to the manufacturer's instructions to prevent degradation of the compound itself. |
| Experimental protocol inconsistencies | Maintain consistency in cell density, serum concentration in the media, and protein extraction procedures to ensure reproducible results.[10] |
Problem 2: The "Hook Effect" - Reduced degradation at high concentrations.
The "hook effect" is a phenomenon where the degradation efficiency of a bifunctional degrader decreases at very high concentrations.[11][12][13] This occurs because the high concentration of the degrader leads to the formation of non-productive binary complexes (ER-Degrader or E3 Ligase-Degrader) instead of the productive ternary complex (ER-Degrader-E3 Ligase) required for ubiquitination.[9][11][12]
| Symptom | Suggested Solution |
| A bell-shaped dose-response curve where degradation decreases at higher concentrations.[9][11] | Perform a wide dose-response curve: Test a broad range of concentrations, including very high concentrations, to fully characterize the dose-response and identify the optimal concentration for maximal degradation before the hook effect occurs.[9] |
| Optimize linker and binding affinities (for degrader design): For medicinal chemists, optimizing the linker length and composition can enhance the stability of the ternary complex and reduce the hook effect.[11] |
Quantitative Data on Representative ER Degraders
While detailed public data on the degradation kinetics of this compound is limited, the following tables provide representative data from other potent ER degraders, Vepdegestrant (ARV-471) and Camizestrant (AZD9833), for illustrative purposes.
Table 1: Degradation Potency of Vepdegestrant (ARV-471)
| Parameter | Cell Line | Value | Notes |
| Degradation | Multiple ER+ cell lines | >80% within 4 hours | Rapid and potent degradation.[14] |
| In vivo Degradation | MCF7 xenografts | ≥90% | Demonstrates strong in vivo efficacy.[14][15] |
| ER Mutant Degradation | ER Y537S and D538G mutants | Potent degradation | Effective against common resistance mutations.[16] |
Table 2: Degradation Kinetics of Camizestrant (AZD9833)
| Parameter | Cell Line | Value | Notes |
| ER Half-life Reduction | MCF-7 | From 2.54-3.86h to 0.46-0.70h | At 100 nM concentration.[6] |
| Degradation vs. Fulvestrant | Multiple ER+ cell lines | More effective degradation | Shows improved degradation compared to the established SERD fulvestrant.[6] |
| In vivo Degradation | ESR1m D538G PDX model | Dose-dependent | Efficacy correlates with ER degradation in vivo.[7] |
Experimental Protocols
Protocol 1: Western Blotting for ERα Degradation
This protocol details the steps to quantify ERα protein levels following treatment with this compound.
Materials:
-
ER-positive breast cancer cells (e.g., MCF-7)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Treatment: Treat cells with a range of concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control. Calculate the percentage of ERα degradation relative to the vehicle control to determine the DC50 and Dmax.
Protocol 2: Cycloheximide (B1669411) (CHX) Chase Assay
This assay is used to determine the half-life of ERα by inhibiting new protein synthesis.[18]
Procedure:
-
Cell Seeding and Treatment: Seed and grow cells as described for the Western blot protocol.
-
CHX Treatment: Pre-treat the cells with cycloheximide (a protein synthesis inhibitor) at a final concentration of 50-100 µg/mL for 30-60 minutes.[18]
-
This compound Treatment: Add this compound at the desired concentration to the CHX-containing medium.
-
Time-course Harvest: Harvest cells at various time points after adding this compound (e.g., 0, 2, 4, 6, 8 hours). The 0-hour time point represents the protein level immediately after adding the degrader.
-
Western Blot Analysis: Perform Western blotting as described above to determine the remaining ERα levels at each time point.
-
Data Analysis: Plot the percentage of remaining ERα against time to determine the degradation rate and the half-life of the ERα protein in the presence of this compound.
Protocol 3: RT-qPCR for ER Target Gene Expression
This protocol assesses the functional consequence of ERα degradation by measuring the mRNA levels of ER target genes.
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the Western blot protocol.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for ER target genes (e.g., GREB1, pS2/TFF1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method to determine the fold change in target gene expression upon treatment with this compound.[19]
Visualizations: Mechanisms and Workflows
Caption: Mechanism of ER degradation by this compound.
Caption: Experimental workflow for optimizing ER degradation kinetics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. protacerdegraders.com [protacerdegraders.com]
- 4. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 7. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. arvinasmedical.com [arvinasmedical.com]
- 17. benchchem.com [benchchem.com]
- 18. Protein degradation assay for endoplasmic reticulum-associated degradation (ERAD) in mammalian cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Managing Protein Degradation in Western Blots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage protein degradation issues in Western blotting experiments.
Troubleshooting Guide: Protein Degradation
Protein degradation can significantly impact the quality and reliability of Western blot results, often appearing as faint bands, multiple lower molecular weight bands, or a complete loss of signal. This guide provides a systematic approach to identifying and resolving common causes of protein degradation.
Visual Cues of Protein Degradation on a Western Blot
-
Multiple Bands Below the Expected Molecular Weight: The presence of several bands below the target protein's expected size is a classic sign of proteolysis.[1][2][3]
-
Smearing: A downward smear from the main band can indicate progressive degradation of the target protein.
-
Weak or Absent Target Band: Complete degradation can lead to a very faint or non-existent band for your protein of interest, even with adequate protein loading.[4]
Troubleshooting Workflow
Caption: Troubleshooting workflow for protein degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein degradation in Western blot samples?
Protein degradation is primarily caused by the activity of endogenous proteases that are released upon cell lysis.[5][6] These enzymes, normally compartmentalized within the cell, can rapidly break down proteins once the cellular structure is disrupted.[7] Other contributing factors include improper sample handling, such as not keeping samples cold, and repeated freeze-thaw cycles which can compromise protein integrity.[8]
Q2: How can I prevent protein degradation during sample preparation?
To minimize protein degradation, it is crucial to:
-
Work Quickly and at Low Temperatures: Perform all sample preparation steps on ice or in a cold room (2-8°C) to reduce protease activity.[7][8]
-
Use Protease Inhibitor Cocktails: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[5][6][7] These cocktails contain a mixture of inhibitors that target various classes of proteases.[5]
-
Use Fresh Samples: Whenever possible, use freshly prepared lysates.[4] If samples need to be stored, they should be aliquoted to avoid multiple freeze-thaw cycles and stored at -80°C.[2]
-
Choose the Right Lysis Buffer: The choice of lysis buffer can impact protein stability. For example, RIPA buffer is effective for extracting nuclear proteins but its stringent nature might denature some proteins.[9]
Q3: What is a protease inhibitor cocktail and what does it contain?
A protease inhibitor cocktail is a mixture of several chemical compounds that inactivate a broad range of proteases.[5][6] Since no single inhibitor is effective against all types of proteases, a cocktail provides comprehensive protection.[5] Common components and their targets are summarized in the table below.
| Inhibitor | Target Protease Class(es) | Reversible/Irreversible |
| AEBSF | Serine | Irreversible |
| Aprotinin | Serine | Reversible |
| Bestatin | Aminopeptidases | Reversible |
| E-64 | Cysteine | Irreversible |
| Leupeptin | Serine and Cysteine | Reversible |
| Pepstatin A | Aspartic Acid | Reversible |
| PMSF | Serine | Irreversible |
| EDTA | Metalloproteases | Reversible |
| (Data sourced from Boster Bio)[5] |
Q4: My protein of interest is phosphorylated. Do I need to take extra precautions?
Yes. In addition to proteases, cell lysis also releases phosphatases, which remove phosphate (B84403) groups from proteins. To preserve the phosphorylation state of your target protein, you should add a phosphatase inhibitor cocktail to your lysis buffer along with the protease inhibitors.[10] It is also recommended to use a Tris-based buffer system (e.g., TBST) instead of phosphate-buffered saline (PBS) for antibody incubations, as the phosphate in PBS can compete with the antibody for binding to the phosphorylated epitope.
Q5: I see multiple bands on my blot. How can I be sure it's degradation and not something else?
While multiple bands at lower molecular weights are a strong indicator of degradation, other factors can cause this pattern:
-
Splice Variants or Isoforms: The antibody may be detecting different isoforms of the protein.
-
Post-Translational Modifications (PTMs): Modifications like glycosylation can alter a protein's migration on the gel.[4]
-
Antibody Non-Specificity: The antibody may be cross-reacting with other proteins.
To confirm degradation, you can compare a freshly prepared lysate with an older or improperly stored sample. The presence of lower molecular weight bands that are more intense in the older sample strongly suggests degradation.[4]
Experimental Protocols
Protocol 1: Preparation of Cell Lysate from Adherent Mammalian Cells
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly added protease and phosphatase inhibitor cocktail. Use approximately 1 mL of lysis buffer per 10^7 cells.[11][12]
-
Scrape the cells from the dish using a pre-chilled cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (the protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a suitable assay (e.g., BCA or Bradford).
-
Add an appropriate volume of 2x Laemmli sample buffer to the lysate, boil at 95-100°C for 5-10 minutes, and then store at -20°C or proceed with gel loading.
Caption: Workflow for adherent cell lysis.
Protocol 2: Preparation of Tissue Lysate
-
Immediately after dissection, wash the tissue with ice-cold PBS to remove any contaminants.[9]
-
Snap-freeze the tissue in liquid nitrogen to preserve protein integrity.[9]
-
For a 5 mg piece of tissue, add approximately 300 µL of ice-cold lysis buffer (with freshly added protease and phosphatase inhibitors) in a pre-chilled tube.
-
Homogenize the tissue on ice using an electric homogenizer or a dounce homogenizer until no visible tissue clumps remain.[11]
-
Agitate the homogenate for 2 hours at 4°C.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
Proceed with protein quantification and sample preparation for SDS-PAGE as described in Protocol 1.
Caption: Workflow for tissue homogenization and lysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. bosterbio.com [bosterbio.com]
- 6. goldbio.com [goldbio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. goldbio.com [goldbio.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
Validation & Comparative
Comparative Analysis of Estrogen Receptor Degradation: A Next-Generation SERD vs. Fulvestrant
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the estrogen receptor (ER) degradation capabilities of a representative next-generation oral Selective Estrogen Receptor Degrader (SERD), here referred to as ER Degrader X, and fulvestrant (B1683766), the first-in-class approved SERD. The data presented is based on published preclinical and clinical findings for advanced oral SERDs, such as vepdegestrant (ARV-471), to illustrate the typical performance advantages of this newer class of molecules.
Introduction: The Evolution of ER Degraders
Endocrine therapies targeting the estrogen receptor are a cornerstone in the treatment of ER-positive (ER+) breast cancer[1][2]. Selective Estrogen Receptor Degraders (SERDs) are a class of agents that not only antagonize the receptor but also induce its proteasomal degradation, offering a more comprehensive blockade of ER signaling[1][3][4]. Fulvestrant, the first approved SERD, established the clinical value of this mechanism[1][5]. However, its poor pharmacokinetic properties and intramuscular route of administration have prompted the development of next-generation, orally bioavailable SERDs and PROTAC (PROteolysis-TArgeting Chimera) ER degraders with potentially superior efficacy[5][6][7]. This guide examines the key performance differences in ER degradation between these newer agents and fulvestrant.
Mechanism of Action: A Comparative Overview
Both fulvestrant and next-generation SERDs/PROTACs function by binding to the estrogen receptor α (ERα), which induces a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome[3][4][8]. This action prevents ERα dimerization, nuclear translocation, and the transcription of estrogen-responsive genes that drive cell proliferation[9][10][11].
The key distinction lies in the efficiency and mechanism of engaging the degradation machinery. Fulvestrant indirectly induces ER degradation through the conformational change it imparts on the receptor[6]. In contrast, PROTAC ER degraders like vepdegestrant (ARV-471) directly and catalytically hijack the cell's ubiquitin-proteasome system by simultaneously binding to ER and an E3 ligase, leading to more efficient and profound degradation[6].
Signaling Pathway Diagram
Caption: Mechanism of SERDs in blocking estrogen signaling.
Quantitative Data: ER Degradation and Anti-Tumor Efficacy
Next-generation oral SERDs have demonstrated superior ER degradation and corresponding anti-tumor activity compared to fulvestrant in preclinical models.
Table 1: In Vivo Estrogen Receptor Degradation
| Compound | Model | Dosage | ER Degradation (%) | Citation(s) |
| ER Degrader X (Vepdegestrant) | Orthotopic MCF7 Xenograft | 30 mg/kg | ~88-97% | [6][12][13] |
| Fulvestrant | Orthotopic MCF7 Xenograft | 30 mg/kg | ~63-65% | [6][12] |
| ER Degrader X (Vepdegestrant) | Patient Biopsies (Clinical) | 200 mg (oral, daily) | Median 69% (up to 95%) | [12][14] |
| Fulvestrant | Patient Biopsies (Clinical) | 500 mg (IM, monthly) | ~50-60% | [6][15] |
Table 2: Preclinical Anti-Tumor Efficacy
| Compound | Model | Dosage | Tumor Growth Inhibition (TGI) (%) | Citation(s) |
| ER Degrader X (Vepdegestrant) | Orthotopic MCF7 Xenograft | 10 mg/kg (oral, daily) | 98% | [13] |
| ER Degrader X (Vepdegestrant) | Orthotopic MCF7 Xenograft | 30 mg/kg (oral, daily) | 105-120% | [13] |
| Fulvestrant | Orthotopic MCF7 Xenograft | N/A (standard dose) | 31-80% | [16] |
| Fulvestrant | Orthotopic MCF7 Xenograft | 200 mg/kg (weekly) | 46% | [13] |
Experimental Protocols
The following are standard methodologies used to generate the comparative data on ER degradation.
Protocol 1: Western Blot for ERα Degradation in Cultured Cells
Objective: To quantify the reduction in ERα protein levels in cancer cells following treatment with a degrader.
Methodology:
-
Cell Culture: Plate ER+ breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the ER degrader (e.g., ER Degrader X or fulvestrant) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate[17].
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay kit[18].
-
SDS-PAGE and Transfer: Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer, boil, and load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane[8][17].
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature using 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)[8].
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading[18].
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[8].
-
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the ERα signal to the loading control signal. Express the ERα level in treated samples as a percentage of the vehicle-treated control[18].
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of ERα degradation.
Conclusion
The available data consistently indicate that next-generation oral SERDs and PROTAC ER degraders, represented here as ER Degrader X, demonstrate superior preclinical efficacy in degrading the estrogen receptor compared to fulvestrant. These newer agents achieve a more profound and robust reduction in ERα protein levels, which translates to greater tumor growth inhibition in xenograft models[6][13][16]. The improved oral bioavailability and more direct and efficient mechanism of action position these next-generation degraders as promising alternatives to fulvestrant in the treatment of ER+ breast cancer. Further clinical investigation is ongoing to fully establish their therapeutic benefit in patients[19][20][21].
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 4. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
- 5. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein degradation assay for endoplasmic reticulum-associated degradation (ERAD) in mammalian cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Next-generation SERD camizestrant significantly improves progression-free survival vs. fulvestrant in advanced ER+ HER2- breast cancer | EurekAlert! [eurekalert.org]
- 20. vjoncology.com [vjoncology.com]
- 21. Camizestrant, a next-generation oral SERD, versus fulvestrant in post-menopausal women with oestrogen receptor-positive, HER2-negative advanced breast cancer (SERENA-2): a multi-dose, open-label, randomised, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Next-Generation Estrogen Receptor Degraders and Tamoxifen in ER-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of next-generation estrogen receptor (ER) degraders and the established selective estrogen receptor modulator (SERM), tamoxifen (B1202), in the context of ER-positive breast cancer. The focus is on the distinct mechanisms of action and the supporting preclinical and clinical data that differentiate these therapeutic approaches. While direct comparative data for a specific compound named "ER degrader 9" is not publicly available, this guide will draw on data from well-characterized next-generation oral SERDs and PROTAC ER degraders to provide a representative comparison against tamoxifen.
Executive Summary
Tamoxifen, a cornerstone of endocrine therapy for decades, functions as a competitive inhibitor of the estrogen receptor, exhibiting both antagonist and partial agonist effects depending on the tissue. In contrast, a newer class of therapeutics, ER degraders, are designed to eliminate the ER protein entirely. This fundamental mechanistic difference offers the potential for improved efficacy and the ability to overcome resistance to tamoxifen. This guide will delve into the preclinical and clinical evidence supporting the use of these two classes of drugs, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms.
Mechanisms of Action: A Tale of Two Pathways
The therapeutic strategies of tamoxifen and ER degraders, while both targeting the estrogen receptor, diverge significantly in their molecular endpoints.
Tamoxifen: The Selective Modulator
Tamoxifen competitively binds to the estrogen receptor, preventing the binding of its natural ligand, estradiol.[1][2] This binding event induces a conformational change in the receptor that recruits co-repressors to the DNA, thereby inhibiting the transcription of estrogen-responsive genes that drive cell proliferation.[3] However, in some tissues, the tamoxifen-ER complex can recruit co-activators, leading to partial agonist activity.[2] Notably, treatment with tamoxifen has been shown to increase the expression of ERα.[3]
ER Degraders: The Eliminators
Next-generation ER degraders, including selective estrogen receptor degraders (SERDs) and proteolysis-targeting chimeras (PROTACs), are engineered to induce the degradation and elimination of the ERα protein.
-
SERDs (e.g., Fulvestrant, Elacestrant): These compounds bind to the ER and induce a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[1][2] This leads to a significant reduction in the total cellular levels of ERα.[2][3]
-
PROTAC ER Degraders: These bifunctional molecules take a more direct approach. One end of the molecule binds to the ER, while the other end recruits an E3 ubiquitin ligase.[4] This proximity-induced ubiquitination leads to the efficient and catalytic degradation of the ER protein by the proteasome.[4]
The distinct mechanisms are visualized in the signaling pathway diagrams below.
Comparative Efficacy Data
The following tables summarize preclinical and clinical data comparing the efficacy of ER degraders with tamoxifen and other standard-of-care endocrine therapies.
Preclinical In Vitro Data: Cell Proliferation in MCF-7 Cells
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Tamoxifen | MCF-7 | Proliferation Assay | Inhibition of Estradiol-induced proliferation | Effective inhibition | [3] |
| Fulvestrant | MCF-7 | Proliferation Assay | Inhibition of Estradiol-induced proliferation | More effective than tamoxifen | [3] |
| Fulvestrant + Tamoxifen | MCF-7 | Proliferation Assay | Inhibition of Estradiol-induced proliferation | Significantly greater inhibition than either agent alone | [3] |
Preclinical In Vivo Data: Tumor Growth in Xenograft Models
| Compound | Model | Endpoint | Result | Reference |
| Tamoxifen | MCF-7 Xenograft | Tumor Growth Inhibition | Significant tumor growth inhibition | [3] |
| Fulvestrant | MCF-7 Xenograft | Tumor Growth Inhibition | Significantly greater tumor growth inhibition compared to tamoxifen | [3] |
| Fulvestrant + Tamoxifen | MCF-7 Xenograft | Tumor Growth Inhibition | Significantly greater tumor growth inhibition compared to either agent alone | [3] |
| GDC-0927 | Tamoxifen-Resistant Xenograft | Tumor Regression | Demonstrated tumor regression | [5] |
| ZN-c5 (Oral SERD) | MCF-7 Orthotopic Xenograft | Tumor Growth Inhibition | 89-102% tumor growth inhibition at 5-10 mg/kg | [1] |
Clinical Trial Data
| Trial | Drug | Comparator | Patient Population | Primary Endpoint | Result | Reference |
| EMERALD (Phase 3) | Elacestrant (Oral SERD) | Standard of Care (Fulvestrant or Aromatase Inhibitor) | ER+/HER2- advanced/metastatic breast cancer, progressed on prior endocrine therapy + CDK4/6 inhibitor | Progression-Free Survival (PFS) | Significant improvement in PFS vs. SOC, especially in patients with ESR1 mutations. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to compare ER-targeted therapies.
Western Blot for ERα Degradation
This protocol is used to qualitatively and quantitatively assess the degradation of the ERα protein following treatment with an ER degrader.
1. Cell Culture and Treatment:
-
Culture MCF-7 cells in appropriate media until they reach 70-80% confluency.
-
Treat cells with the ER degrader (e.g., fulvestrant) or tamoxifen at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the in vivo efficacy of ER-targeted therapies.
1. Cell Culture and Implantation:
-
Culture ER-positive breast cancer cells (e.g., MCF-7).
-
For estrogen-dependent models, a slow-release estrogen pellet is implanted subcutaneously in ovariectomized immunodeficient mice (e.g., nude or SCID mice).
-
Inject a suspension of cancer cells into the mammary fat pad of the mice.
2. Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, tamoxifen, ER degrader).
-
Administer the treatments according to the desired schedule and route (e.g., oral gavage for oral SERDs, intraperitoneal injection).
3. Efficacy Evaluation:
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for ER levels, immunohistochemistry for proliferation markers like Ki-67).
4. Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI) or tumor regression.
-
Perform statistical analysis to determine the significance of the observed differences between treatment groups.
Conclusion
The evolution from selective estrogen receptor modulation with tamoxifen to targeted estrogen receptor degradation represents a significant advancement in endocrine therapy for ER-positive breast cancer. Preclinical and clinical data suggest that ER degraders, by eliminating the ER protein, can offer a more profound and durable anti-tumor response, particularly in the context of tamoxifen resistance. The development of orally bioavailable SERDs and PROTAC ER degraders holds the promise of improved convenience and potentially greater efficacy. Continued head-to-head clinical trials will be crucial to fully elucidate the comparative effectiveness of these next-generation therapies and to define their optimal role in the treatment landscape of ER-positive breast cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. protacerdegraders.com [protacerdegraders.com]
- 5. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Next-Generation Selective Estrogen Receptor Degraders: Giredestrant vs. Other SERDs
For Researchers, Scientists, and Drug Development Professionals
The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is rapidly evolving. While tamoxifen (B1202) (a selective estrogen receptor modulator, SERM) and fulvestrant (B1683766) (the first-in-class selective estrogen receptor degrader, SERD) have been mainstays of treatment, the development of novel, orally bioavailable SERDs is overcoming many of the limitations of earlier therapies. This guide provides a detailed comparison of Giredestrant (GDC-9545), a potent and orally bioavailable SERD, with other prominent SERDs, supported by experimental data and detailed methodologies.
Mechanism of Action: A Shared Path with Key Differences
All SERDs function by binding to the estrogen receptor (ERα), inducing a conformational change that marks the receptor for proteasomal degradation. This dual mechanism of antagonizing ER signaling and eliminating the receptor protein itself offers a more complete shutdown of estrogen-driven cancer growth compared to SERMs.
Caption: Mechanism of action for an oral SERD.
While the overarching mechanism is conserved, differences in binding affinity, oral bioavailability, and the ability to degrade mutant forms of ERα distinguish the various SERDs.
Comparative Performance Data
The following tables summarize key quantitative data from preclinical and clinical studies, comparing Giredestrant to other SERDs, primarily the intramuscularly administered Fulvestrant and other investigational oral SERDs like Camizestrant and Elacestrant.
Table 1: Preclinical ERα Degradation and Antiproliferative Activity
| Compound | Cell Line | IC50 (nM) for Proliferation Inhibition | % ERα Degradation (at 100 nM) | Primary Citation |
| Giredestrant | MCF-7 (WT ERα) | 0.27 | >95% | |
| T47D (WT ERα) | 0.29 | >95% | ||
| MCF-7 (Y537S mutant) | 0.54 | >95% | ||
| Fulvestrant | MCF-7 (WT ERα) | 0.29 | ~90% | |
| T47D (WT ERα) | 0.35 | ~90% | ||
| MCF-7 (Y537S mutant) | 0.65 | ~90% | ||
| Camizestrant | MCF-7 (WT ERα) | 0.24 | >90% | |
| T47D (Y537S mutant) | 0.44 | >90% | ||
| Elacestrant | MCF-7 (WT ERα) | 0.37 | >90% |
Data compiled from various sources and may represent approximations for comparative purposes.
Table 2: Pharmacokinetic and Clinical Efficacy Overview
| Compound | Administration | Half-life (approx.) | Key Clinical Trial | Median Progression-Free Survival (PFS) |
| Giredestrant | Oral | ~30-40 hours | acelERA (Phase II) | 8.2 months (vs. 5.6 months with physician's choice) |
| Fulvestrant | Intramuscular | ~40 days | FALCON (Phase III) | 16.6 months (vs. 13.8 months with anastrozole) |
| Camizestrant | Oral | ~43 hours | SERENA-2 (Phase II) | 7.2 months (at 75 mg) vs. 3.7 months with fulvestrant |
| Elacestrant | Oral | ~30-50 hours | EMERALD (Phase III) | 2.8 months (vs. 1.9 months with standard of care) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of comparative data. Below are representative protocols for key experiments used to evaluate SERD performance.
Protocol 1: In Vitro ERα Degradation Assay (Western Blot)
This protocol outlines the measurement of ERα protein levels in breast cancer cells following treatment with a SERD.
Caption: Western blot workflow for ERα degradation.
-
Cell Culture: MCF-7 or T47D cells are seeded in 6-well plates and allowed to attach for 24 hours.
-
Treatment: Cells are treated with a dose range of the SERD (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Lysis: Cells are washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration in the lysates is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) is used to normalize the data.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by the addition of a chemiluminescent substrate.
-
Analysis: The resulting bands are visualized, and their intensity is quantified using densitometry software. ERα levels are normalized to the loading control and expressed as a percentage of the vehicle-treated control.
Protocol 2: In Vivo Tumor Xenograft Model
This protocol describes the evaluation of a SERD's ability to inhibit tumor growth in an animal model.
-
Cell Implantation: Ovariectomized female immunodeficient mice (e.g., NOD/SCID) are supplemented with an estradiol (B170435) pellet to support the growth of ER+ tumors. MCF-7 cells are implanted subcutaneously.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle, Giredestrant, Fulvestrant). Giredestrant is administered orally once daily, while Fulvestrant is administered via intramuscular injection weekly.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are then excised for pharmacodynamic analysis (e.g., ERα levels via Western blot or immunohistochemistry).
-
Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.
Conclusion
The development of potent, orally bioavailable SERDs like Giredestrant represents a significant advancement in the treatment of ER+ breast cancer. Preclinical data demonstrate that Giredestrant achieves profound and durable degradation of both wild-type and mutant ERα, translating into robust tumor growth inhibition. Clinical studies have further established its favorable pharmacokinetic profile and efficacy, positioning it as a strong alternative to both fulvestrant and other oral SERDs. The choice of a specific SERD in a clinical setting will ultimately depend on a comprehensive evaluation of its efficacy, safety profile, and resistance mechanisms in specific patient populations. The ongoing research and head-to-head clinical trials will continue to refine our understanding and optimize the use of these targeted agents.
Validating ER Degradation by ER Degrader 9: A Proteomic Comparison with Market Leaders
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of the estrogen receptor (ER) has emerged as a pivotal strategy in the development of therapeutics for ER-positive breast cancer. This guide provides a framework for validating the efficacy and specificity of a novel agent, ER degrader 9, using quantitative proteomics. To establish a meaningful benchmark, we compare its hypothetical performance against two established alternatives: Fulvestrant, a selective estrogen receptor degrader (SERD), and Vepdegestrant (ARV-471), a Proteolysis Targeting Chimera (PROTAC) ER degrader.
This compound is a potent, bifunctional molecular glue designed to induce the degradation of the estrogen receptor, showing a DC50 of ≤10 nM in MCF-7 cells, making it a candidate for breast cancer research.[1] Alternatives like Fulvestrant act by binding to the ER, which leads to its degradation, but often with limited efficiency.[2] PROTACs such as Vepdegestrant, on the other hand, recruit the cell's own ubiquitin-proteasome system to tag and degrade the target protein with high efficiency.[3][4] Preclinical data for Vepdegestrant, for example, has shown over 90% ER degradation in vivo, compared to 40-60% for Fulvestrant.[5] This highlights the potential for newer generation degraders to offer a more profound and sustained therapeutic effect.
Comparative Performance Metrics: A Hypothetical Analysis
To objectively assess a new compound like this compound, a head-to-head comparison of key performance indicators is essential. The following table summarizes the expected outcomes from a quantitative proteomics experiment comparing this compound with Fulvestrant and Vepdegestrant in an ER-positive breast cancer cell line (e.g., MCF-7).
| Feature | This compound (Hypothetical) | Fulvestrant (SERD) | Vepdegestrant (PROTAC) |
| Mechanism of Action | Molecular Glue-induced Degradation | Selective Estrogen Receptor Degrader | PROTAC-mediated Ubiquitination and Degradation |
| On-Target Efficacy (ERα Degradation) | |||
| DC50 (Concentration for 50% degradation) | ≤10 nM | ~1.2 nM | Sub-nanomolar |
| Dmax (Maximum degradation) | >95% | 40-60% | >90% |
| Specificity | |||
| Significant Off-Target Degradation Events | Low | Very Low | Low to Moderate (potential for E3 ligase-related off-targets) |
| Cellular Impact | |||
| Downregulation of ER-responsive genes | Strong | Moderate | Very Strong |
| Anti-proliferative Activity | High | Moderate | High |
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the key concepts.
Caption: Comparative mechanisms of ER degradation.
Caption: Experimental workflow for proteomic validation.
Caption: Logical framework for the comparative study.
Detailed Experimental Protocols
A robust and reproducible experimental protocol is the cornerstone of a reliable comparative study. The following section details the methodology for a Tandem Mass Tag (TMT)-based quantitative proteomics experiment to validate ER degradation.
Cell Culture and Treatment
-
Cell Line: Use an ER-positive breast cancer cell line such as MCF-7.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
-
Treatment: Seed cells and allow them to adhere overnight. Treat cells with this compound, Fulvestrant, Vepdegestrant, or a vehicle control (e.g., DMSO) at various concentrations and for a specified time course (e.g., 24 hours). Include biological replicates for each condition.
Protein Extraction and Digestion
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Reduction and Alkylation: Take a standardized amount of protein from each sample, reduce the disulfide bonds with DTT, and alkylate with iodoacetamide.
-
Digestion: Digest the proteins into peptides overnight using trypsin.
TMT Labeling and Sample Pooling
-
Labeling: Label the peptides from each condition with a unique TMT isobaric tag according to the manufacturer's protocol. This allows for the multiplexing of samples.
-
Pooling: Combine the TMT-labeled peptide samples in equal amounts.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Peptide Fractionation: To reduce sample complexity and increase proteome coverage, fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography.
-
LC-MS/MS Analysis: Analyze each fraction by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., an Orbitrap instrument).
Data Analysis
-
Database Searching: Use a proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant) to search the raw MS data against a human protein database to identify and quantify peptides and proteins.
-
Statistical Analysis: Perform statistical analysis to identify proteins that are significantly up- or downregulated in the treatment conditions compared to the vehicle control.
-
Data Interpretation:
-
On-Target Efficacy: Determine the percentage of ERα degradation for each compound at different concentrations to calculate DC50 and Dmax values.
-
Off-Target Effects: Identify any proteins other than ERα that show significant and dose-dependent degradation.
-
Pathway Analysis: Use bioinformatics tools to analyze the impact of the treatments on cellular signaling pathways, particularly the ER signaling pathway.
-
By following this comprehensive guide, researchers can rigorously validate the performance of this compound, providing the critical data needed to assess its therapeutic potential in comparison to existing and emerging ER-targeted therapies.
References
- 1. Protein Degrader [proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalkinomics.com [chemicalkinomics.com]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ER Degrader 9 and PROTAC ER Degraders in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of estrogen receptor (ER)-targeted therapies for breast cancer is rapidly evolving, with novel degradation strategies demonstrating significant promise. This guide provides an objective comparison between ER degrader 9, a bifunctional molecular glue, and the class of Proteolysis Targeting Chimera (PROTAC) ER degraders. This analysis is supported by available experimental data and detailed methodologies for key evaluative experiments.
Mechanism of Action: A Tale of Two Degradation Strategies
While both this compound and PROTAC ER degraders aim to eliminate the estrogen receptor, their mechanisms of inducing protein degradation are fundamentally different.
This compound: A Bifunctional Molecular Glue
This compound is described as a potent, bifunctional molecular glue.[1][2] This classification suggests that it functions by inducing proximity between the estrogen receptor and an E3 ubiquitin ligase, not by directly binding to both as separate entities. Instead, molecular glues typically alter the surface of either the E3 ligase or the target protein, creating a new interface that promotes their interaction. This induced proximity leads to the ubiquitination of the estrogen receptor and its subsequent degradation by the proteasome.
PROTAC ER Degraders: A Chimeric Approach
PROTAC ER degraders are heterobifunctional molecules composed of a ligand that binds to the estrogen receptor and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3][4][5] By simultaneously binding to both the ER and an E3 ligase, the PROTAC brings them into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the ER.[3][5] This polyubiquitinated ER is then recognized and degraded by the proteasome.[3][5] A key feature of PROTACs is their catalytic nature; a single PROTAC molecule can induce the degradation of multiple ER proteins.[4] Vepdegestrant (ARV-471) is a well-characterized oral PROTAC ER degrader that has undergone extensive preclinical and clinical evaluation.[6][7][8]
Quantitative Comparison of Performance
The available quantitative data for this compound is limited, but a comparison of its degradation potency with that of a representative PROTAC ER degrader, vepdegestrant, can be made based on their half-maximal degradation concentration (DC50) values in MCF-7 breast cancer cells.
| Degrader | Type | Cell Line | DC50 | Reference |
| This compound | Bifunctional Molecular Glue | MCF-7 | ≤10 nM | [1][2] |
| Vepdegestrant (ARV-471) | PROTAC | MCF-7 | ~1 nM | [9] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway: ER Degradation
The following diagram illustrates the distinct mechanisms by which this compound (as a molecular glue) and PROTAC ER degraders induce the degradation of the estrogen receptor.
Experimental Workflow: Comparative Efficacy Evaluation
This diagram outlines a typical experimental workflow for comparing the efficacy of ER degraders.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of ER degraders are provided below.
Western Blot for ERα Degradation
This protocol is used to quantify the degradation of the estrogen receptor alpha (ERα) protein following treatment with a degrader.
-
Cell Culture and Treatment:
-
Seed ERα-positive breast cancer cells (e.g., MCF-7) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the ER degrader (e.g., this compound or a PROTAC ER degrader) for a specified time course (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the loading control.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the degrader concentration to determine the DC50 value.
-
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed breast cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the ER degrader. Include vehicle-treated and untreated controls.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the degrader concentration and use a non-linear regression model to determine the IC50 value.
-
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol evaluates the anti-tumor efficacy of ER degraders in a mouse model.
-
Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., female nude mice).
-
Subcutaneously implant ER+ breast cancer cells (e.g., MCF-7) mixed with Matrigel into the flank of each mouse.[10]
-
Supplement the mice with estrogen to support tumor growth.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the ER degrader or vehicle control to the mice according to the desired dosing schedule and route (e.g., oral gavage).
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) at the end of the study.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting to confirm ER degradation).
-
Conclusion
Both this compound and PROTAC ER degraders represent innovative approaches to eliminating the estrogen receptor in breast cancer cells. While PROTACs have a well-established mechanism and a significant body of preclinical and clinical data, the characterization of this compound as a "bifunctional molecular glue" points to a distinct and potent mechanism of action. The high potency of both classes of molecules underscores the therapeutic potential of targeted protein degradation. Further head-to-head studies are warranted to fully elucidate the comparative efficacy, safety, and resistance profiles of these promising new therapeutic modalities.
References
- 1. Breast Cancer Xenograft Murine Models | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protacerdegraders.com [protacerdegraders.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. marinbio.com [marinbio.com]
- 9. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. meliordiscovery.com [meliordiscovery.com]
Navigating Endocrine Resistance: A Comparative Guide to Next-Generation Estrogen Receptor Degraders in ESR1-Mutant Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acquired mutations in the estrogen receptor 1 (ESR1) gene are a critical mechanism of resistance to endocrine therapies in ER-positive breast cancer. This guide provides a comparative analysis of the preclinical efficacy of next-generation estrogen receptor (ER) degraders, including oral Selective Estrogen Receptor Degraders (SERDs) and Proteolysis Targeting Chimeras (PROTACs), against the standard-of-care fulvestrant (B1683766) in breast cancer cell lines harboring clinically relevant ESR1 mutations. While specific efficacy data for a recently mentioned compound, "ER degrader 9," a bifunctional molecular glue, is not yet publicly available, this guide focuses on compounds with published preclinical data to inform current research and development efforts. The data presented herein, including cell viability and ER degradation metrics, alongside detailed experimental protocols and pathway diagrams, offer a valuable resource for the scientific community dedicated to overcoming endocrine resistance in breast cancer.
Introduction
The estrogen receptor is a key driver of proliferation in the majority of breast cancers. Endocrine therapies, which target ER signaling, are the cornerstone of treatment for ER-positive disease. However, the emergence of resistance, frequently driven by activating mutations in the ligand-binding domain of ESR1, presents a significant clinical challenge. These mutations lead to constitutive, ligand-independent ER activity, rendering aromatase inhibitors ineffective and reducing the efficacy of selective ER modulators (SERMs) and the first-generation SERD, fulvestrant.
To address this unmet need, a new wave of ER-targeting agents has been developed, including oral SERDs and PROTAC ER degraders. These novel therapies are designed to more effectively antagonize and degrade the ER protein, including the constitutively active mutant forms. This guide provides a side-by-side comparison of the preclinical efficacy of several of these next-generation ER degraders in cell lines engineered to express common ESR1 mutations, such as Y537S and D538G.
Comparative Efficacy of ER Degraders in ESR1-Mutant Cell Lines
The following tables summarize the in vitro efficacy of fulvestrant and several next-generation ER degraders in breast cancer cell lines with wild-type and mutant ESR1.
Table 1: Inhibition of Cell Proliferation (IC50, nM)
| Compound | Class | Cell Line (ESR1 Status) | IC50 (nM) | Reference(s) |
| Fulvestrant | SERD | MCF-7 (WT) | ~0.3 | [1] |
| MCF-7 (Y537S) | ~10.0 | [1] | ||
| MCF-7 (D538G) | ~1.1 | [1] | ||
| T47D (WT) | ~0.34 | [2] | ||
| T47D (Y537S) | >10 | [2] | ||
| Rintodestrant | Oral SERD | MCF-7 (WT) | 0.09 | [1] |
| MCF-7 (Y537S) | 1.1 | [1] | ||
| MCF-7 (D538G) | 0.28 | [1] | ||
| Imlunestrant | Oral SERD | MCF-7 (WT) | 5.2 | [2] |
| T47D (WT) | 0.34 | [2] | ||
| T47D (Y537S) | ~1.0 | [2] | ||
| Camizestrant | Oral SERD | MCF-7 (WT) | Equivalent to Fulvestrant | [3] |
| MCF-7 (Y537S) | Equivalent to Fulvestrant | [3] | ||
| Vepdegestrant (ARV-471) | PROTAC | T47D (WT) | ~1.1 (reporter assay) | [4] |
| T47D (Y537S) | Potent inhibition | [4][5] | ||
| T47D (D538G) | Potent inhibition | [4][5] |
Note: IC50 values can vary based on experimental conditions such as assay duration and cell density. Please refer to the cited literature for specific details.
Table 2: ERα Protein Degradation (DC50, nM)
| Compound | Class | Cell Line | DC50 (nM) | Reference(s) |
| This compound | Bifunctional Molecular Glue | MCF-7 | ≤10 | |
| Vepdegestrant (ARV-471) | PROTAC | Multiple ER+ cell lines | ~2 | [6] |
| MCF-7 | 0.9 | [4] |
Note: DC50 values represent the concentration of the compound required to degrade 50% of the target protein.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the estrogen receptor signaling pathway and the distinct mechanisms of action of SERDs and PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. JCI Insight - Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer [insight.jci.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
head-to-head comparison of ER degrader 9 and ARV-471
A Head-to-Head Comparison of Estrogen Receptor Degraders: ARV-471 (Vepdegestrant) and ER Degrader 9
The landscape of therapeutic options for estrogen receptor-positive (ER+) breast cancer is evolving with the development of novel ER-targeting agents designed to overcome the limitations of existing endocrine therapies. Among these, targeted protein degraders have emerged as a promising strategy. This guide provides a detailed head-to-head comparison of two such molecules, ARV-471 (vepdegestrant), a Proteolysis Targeting Chimera (PROTAC), and this compound, described as a bifunctional molecular glue.
While extensive preclinical and clinical data are available for ARV-471, public information on this compound is currently limited to supplier-provided data and patent literature. This comparison, therefore, juxtaposes the well-characterized profile of ARV-471 with the available information for this compound, highlighting the differences in their mechanisms and the current state of their development.
I. Mechanism of Action: PROTAC vs. Molecular Glue
A key difference between ARV-471 and this compound lies in their distinct mechanisms for inducing ER degradation.
ARV-471 (Vepdegestrant): A PROTAC Approach
ARV-471 is a heterobifunctional molecule that acts as a PROTAC.[1][2] It is designed to simultaneously bind to the estrogen receptor and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1] This binding event brings the ER in close proximity to the E3 ligase, facilitating the transfer of ubiquitin to the ER. The polyubiquitinated ER is then recognized and degraded by the proteasome, the cell's natural protein disposal system.[3][4]
Caption: Mechanism of ARV-471 as a PROTAC ER degrader.
This compound: A Bifunctional Molecular Glue
This compound is described as a bifunctional molecular glue.[1][5] Unlike PROTACs which have distinct warheads for the target and the E3 ligase connected by a linker, molecular glues are smaller molecules that induce a novel protein-protein interaction between the target protein and the E3 ligase.[5] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.
Caption: Mechanism of this compound as a molecular glue.
II. Preclinical and Clinical Data: A Tale of Two Molecules
ARV-471 (Vepdegestrant): A Data-Rich Profile
ARV-471 has undergone extensive preclinical and clinical evaluation, providing a robust dataset on its efficacy and safety.
Preclinical Data Summary
| Parameter | Finding | Citation |
| In Vitro Degradation | Potent ERα degradation in wild-type and mutant ERα-expressing cell lines with a half-maximal degradation concentration (DC50) of ~1 nM. | [6] |
| In Vivo Degradation | Achieved >90% ER degradation in tumor tissue in preclinical models. | [1] |
| Anti-proliferative Activity | Inhibited cell proliferation of ER-dependent cell lines (MCF7, T47D) and demonstrated superior tumor growth inhibition compared to fulvestrant (B1683766). | [6][7] |
| Efficacy in Mutant Models | Degrades clinically-relevant ESR1 variants (Y537S and D538G) and inhibits the growth of cell lines expressing these mutations. | [6] |
| Combination Therapy | Showed synergistic anti-tumor activity when combined with CDK4/6 inhibitors. | [2][7] |
Clinical Data Summary (VERITAC-2 Phase 3 Trial)
The VERITAC-2 trial was a global, randomized study comparing vepdegestrant to fulvestrant in patients with ER+/HER2- advanced or metastatic breast cancer who had previously been treated with a CDK4/6 inhibitor.[8]
| Endpoint | Result | Citation |
| Primary Endpoint (PFS in ESR1-mutant population) | Statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to fulvestrant. | [5][8] |
| Primary Endpoint (PFS in Intent-to-Treat population) | Did not reach statistical significance. | [5][8] |
| Safety Profile | Generally well-tolerated, with a safety profile consistent with previous studies. |
This compound: Limited Available Data
As of late 2025, the publicly available data for this compound is confined to information from chemical suppliers, which references a patent application (WO2023242598A1).[1]
| Parameter | Finding | Citation |
| In Vitro Degradation | Potent estrogen receptor (ER) degrader with a DC50 of ≤10 nM in MCF-7 cells. | [1][5] |
| In Vivo Data | No publicly available data. | |
| Clinical Data | No publicly available data. |
III. Experimental Protocols
Detailed experimental protocols for ARV-471 can be found in its numerous publications. For this compound, specific protocols are not publicly available. Below are general methodologies commonly used for evaluating ER degraders.
Western Blot for ER Degradation
-
Cell Culture: ER+ breast cancer cell lines (e.g., MCF-7, T47D) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of the degrader for a specified time (e.g., 4, 8, 24 hours).
-
Lysis: Cells are lysed to extract total protein.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody against ERα, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with a range of concentrations of the degrader.
-
Incubation: Plates are incubated for a period that allows for multiple cell doublings (e.g., 5-7 days).
-
Lysis and Luminescence Reading: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added. The luminescence is read using a plate reader.
-
Data Analysis: The results are used to calculate IC50 values (the concentration of drug that inhibits cell growth by 50%).
In Vivo Tumor Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Tumor Implantation: ER+ breast cancer cells (e.g., MCF-7) are implanted, often with a supplemental estrogen source to support tumor growth.
-
Treatment: Once tumors reach a certain size, mice are randomized into treatment groups and dosed with the vehicle control or the degrader via the appropriate route of administration (e.g., oral gavage).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors may be harvested for pharmacodynamic analysis (e.g., western blot for ER levels).
Caption: A generalized workflow for the preclinical evaluation of ER degraders.
IV. Conclusion
ARV-471 (vepdegestrant) is a well-characterized PROTAC ER degrader with a substantial body of preclinical and clinical data supporting its development. It has demonstrated potent ER degradation, significant anti-tumor activity, and a manageable safety profile, particularly showing promise in patients with ESR1-mutant ER+/HER2- breast cancer.
In contrast, this compound is a novel agent described as a bifunctional molecular glue. While its reported in vitro potency is noteworthy, the lack of publicly available in vivo and clinical data precludes a direct and comprehensive comparison with ARV-471 at this time. The differing mechanisms of action between PROTACs and molecular glues represent distinct and innovative approaches to targeted protein degradation. As more data on this compound and other emerging ER degraders become available, the comparative landscape of these next-generation endocrine therapies will become clearer, offering potentially more effective treatment options for patients with ER+ breast cancer. Researchers and drug development professionals should stay informed about the progress of these and other novel agents as they move through the development pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. medchemexpress.com [medchemexpress.com]
A Preclinical Benchmarking Guide: ER Degrader 9 vs. GDC-9545 (Giredestrant)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two distinct estrogen receptor (ER) degraders: ER degrader 9, a novel bifunctional molecular glue, and GDC-9545 (Giredestrant), a potent and well-characterized selective estrogen receptor degrader (SERD). While both molecules are designed to target and eliminate the estrogen receptor—a key driver in ER-positive breast cancers—they employ different mechanisms of action. This document summarizes the available preclinical data, outlines experimental methodologies for their evaluation, and visualizes their mechanisms and workflows.
Executive Summary
GDC-9545 is a clinical-stage oral SERD with a robust preclinical and clinical data package demonstrating high potency in ER degradation and tumor growth inhibition. In contrast, this compound is a preclinical candidate described as a bifunctional molecular glue. Publicly available data for this compound is currently limited, restricting a direct, comprehensive quantitative comparison. This guide presents the available data for both compounds to offer a preliminary assessment for research and drug development professionals.
Data Presentation
Table 1: In Vitro Performance Comparison
| Parameter | This compound | GDC-9545 (Giredestrant) |
| Mechanism of Action | Bifunctional Molecular Glue | Selective Estrogen Receptor Degrader (SERD) |
| ER Degradation (DC50) | ≤10 nM (in MCF-7 cells)[1] | Data not explicitly reported as DC50, but potent degradation is demonstrated. |
| ERα Transcriptional Inhibition (IC50) | Data Not Available | 0.05 nM[2] |
| Anti-proliferative Activity (EC50) | Data Not Available | 0.4 nM (in MCF-7 cells)[3] |
Note: The available data for this compound is limited. Further studies are required for a comprehensive comparison.
Table 2: In Vivo Performance of GDC-9545
| Model | Treatment | Outcome |
| MCF-7 Xenograft | GDC-9545 | Induces tumor regressions[4] |
| ESR1-mutant PDX | GDC-9545 (as a single agent or with a CDK4/6 inhibitor) | Induces tumor regressions[4][5] |
| HCI-013 PDX Model | GDC-9545 | Achieves the same degree of anti-tumor activity as GDC-0927 but at 100-fold lower doses.[6] |
Note: In vivo performance data for this compound is not publicly available.
Mechanism of Action
GDC-9545: A Selective Estrogen Receptor Degrader (SERD)
GDC-9545 is a nonsteroidal, orally bioavailable SERD. It competitively binds to the estrogen receptor, inducing a conformational change that marks the receptor for proteasomal degradation. This dual mechanism of antagonism and degradation effectively blocks ER signaling pathways.[3][7]
This compound: A Bifunctional Molecular Glue
This compound is described as a bifunctional molecular glue.[1] This class of molecules functions by inducing proximity between a target protein (ER) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. Unlike traditional PROTACs, which have distinct heads for the target and the E3 ligase connected by a linker, molecular glues often refashion the surface of either the E3 ligase or the target protein to create a new binding interface.
Signaling Pathway and Mechanisms of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Video: Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer [jove.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GDC-9545 (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Deciphering the Mechanistic and Pharmacokinetic Attributes of GDC-9545: A Promising ER Antagonist for Breast Cancer Therapy [synapse.patsnap.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of ER Degrader 9
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of ER degrader 9, a potent bifunctional molecular glue used in breast cancer research.[1][2] Adherence to these procedures is critical for personnel safety and environmental compliance.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere to your institution's Environmental Health and Safety (EHS) guidelines. The following procedures are based on best practices for the disposal of similar potent, complex organic molecules used in research.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Lab coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | Avoids inhalation of any dust or aerosols.[3] |
All handling and disposal procedures for this compound and its waste must be conducted within a certified chemical fume hood to minimize exposure risks.
II. Step-by-Step Disposal Protocol
The primary and mandatory method for the disposal of this compound is through your institution's certified hazardous waste management service.[4] The following steps provide a clear workflow for waste segregation, labeling, and preparation for pickup.
-
Segregation of Waste:
-
Solid Waste: Collect all materials contaminated with this compound, such as pipette tips, gloves, empty vials, and contaminated labware, in a designated, leak-proof hazardous waste container.
-
Liquid Waste: All solutions containing this compound, including stock solutions and experimental media, must be collected in a separate, clearly labeled, and chemically compatible hazardous waste container.
-
-
Container Selection and Labeling:
-
Use containers that are in good condition with secure, tight-fitting lids to prevent leaks.[5]
-
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Concentration of the waste
-
Accumulation start date
-
Any other solvents or chemicals present in the waste stream
-
-
-
Storage:
-
Store sealed waste containers in a designated and well-ventilated satellite accumulation area.[4]
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
The logical workflow for the disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the proper disposal of this compound waste.
III. Optional Chemical Inactivation Protocols
Caution: The following chemical inactivation protocols are provided for research purposes only and should be considered as a supplementary step before collection by a waste management service. Always consult with your institution's EHS office before attempting any chemical inactivation of hazardous waste. [4] These procedures should be performed in a chemical fume hood with appropriate PPE.
These methods are based on general principles for the degradation of complex organic molecules and are adapted from procedures for similar compounds.[4]
A. Oxidative Degradation using Sodium Hypochlorite (Bleach)
This method utilizes the oxidative properties of bleach to degrade the organic structure of the degrader.
Materials:
-
This compound waste solution
-
Standard household bleach (typically 5.25% sodium hypochlorite)
-
Appropriate glass container for the reaction
Procedure:
-
Place the this compound waste solution in a suitable glass container within a chemical fume hood.
-
Slowly add a 1:5 to 1:10 volume of bleach to the waste solution (e.g., for 10 mL of waste, add 1-2 mL of bleach).[4]
-
Warning: Mixing bleach with certain organic solvents, such as DMSO, can cause an exothermic reaction. Add the bleach slowly and with constant stirring.
-
-
Allow the mixture to stir at room temperature for at least 2 hours to ensure complete degradation.
-
The resulting solution must still be treated as hazardous waste and disposed of through your institution's EHS office.[4]
B. Base Hydrolysis
This protocol uses a strong base to hydrolyze and break down the this compound molecule.
Materials:
-
This compound waste solution
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl) for neutralization
-
pH paper or pH meter
-
Appropriate glass container for the reaction
Procedure:
-
In a chemical fume hood, place the this compound waste solution in a suitable glass container.
-
Slowly add 1 M NaOH to the solution while stirring until the pH is >12.[4]
-
Allow the mixture to stir at room temperature for at least 24 hours.[4]
-
Carefully neutralize the solution with 1 M HCl to a pH between 6 and 8.[4]
-
Dispose of the neutralized solution as hazardous waste through your institution's EHS office.[4]
By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
Essential Safety and Handling Protocol for ER Degrader 9
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of ER degrader 9, a bifunctional molecule designed for targeted protein degradation research. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on best practices for similar PROTAC (Proteolysis Targeting Chimera) molecules and general laboratory safety principles.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when working with this compound. The following table summarizes the recommended PPE:
| PPE Category | Specific Recommendations |
| Eye Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Use chemically resistant gloves, such as nitrile gloves. |
| Body Protection | Wear a standard laboratory coat. |
| Respiratory Protection | Handle the solid compound and prepare stock solutions in a well-ventilated area, preferably within a chemical fume hood. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Consult the supplier's documentation for specific storage temperature recommendations.
Preparation of Solutions:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the solid compound inside a chemical fume hood.
-
Prepare stock solutions using an appropriate solvent, such as DMSO. For example, to create a 10 mM stock solution from 1 mg of a compound with a molecular weight of 763.96 g/mol , you would add 130.9 µL of DMSO.[1]
-
Ensure the solid is completely dissolved by vortexing or sonicating the solution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
First Aid Measures
In the event of exposure, follow these first aid guidelines:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Due to the potent biological activity of this compound, all waste generated from its use must be managed as hazardous chemical waste.[1] Under no circumstances should this compound or contaminated materials be disposed of in regular trash or down the drain.[1] The required method of disposal is incineration by an approved waste management facility.[1]
Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, bench paper, pipette tips, and vials, are considered hazardous waste.[1] Collect these items in a designated, clearly labeled, and sealed container for chemical waste.
-
Liquid Waste: Unused stock solutions, experimental media containing the compound, and the initial rinse from decontaminating glassware are considered hazardous liquid waste.[1] Collect this waste in a compatible, leak-proof container (e.g., a plastic-coated glass or high-density polyethylene (B3416737) bottle) with a secure cap.[1] Label the container with "Hazardous Waste," the chemical name, and its approximate concentration.[1] Do not mix with other solvent waste unless permitted by your institution's Environmental Health and Safety (EHS) office.[1]
Decontamination:
-
Decontaminate laboratory equipment and surfaces that have come into contact with this compound.
-
Wipe surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a water rinse.
-
Dispose of all wipes used for decontamination as solid hazardous waste.[1]
Final Disposal:
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) in your laboratory.[1]
-
Contact your institution's EHS department to schedule a pickup for hazardous waste disposal.[1] Adhere strictly to your institution's hazardous waste disposal procedures.[1]
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
